molecular formula C14H18ClN3O B1384237 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride CAS No. 3552-63-4

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Número de catálogo: B1384237
Número CAS: 3552-63-4
Peso molecular: 279.76 g/mol
Clave InChI: CKTAXCRXDKHHKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3O and its molecular weight is 279.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(piperidin-1-ylmethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c18-14-11-6-2-3-7-12(11)15-13(16-14)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTAXCRXDKHHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429567
Record name 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3552-63-4
Record name 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Discovery of Quinazolinone Derivatives as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinazoline counterpart (e.g., Gefitinib) by the presence of a carbonyl group at position 4.[1] This structural nuance imparts unique hydrogen-bonding capabilities and pharmacokinetic profiles.[1] This guide details the end-to-end discovery workflow for cytotoxic quinazolinone derivatives, moving from rational synthetic design to preclinical validation.[1] We focus on their dual-mechanism potential: acting as ATP-competitive kinase inhibitors (EGFR/VEGFR) and tubulin polymerization disruptors.[1]

The Quinazolinone Scaffold: Pharmacophore Analysis

The 4(3H)-quinazolinone core is a bicyclic heterocycle fusing a benzene ring with a pyrimidine-4-one ring.[1] Its versatility in oncology stems from its ability to mimic the purine base of ATP, allowing it to dock effectively into the ATP-binding pockets of various protein kinases.

Key Structural Zones[1]
  • Position 2 (

    
    ):  The "Gateway" substituent.[1] Bulky aryl or heteroaryl groups here often dictate selectivity for specific kinase pockets (e.g., the hydrophobic pocket of EGFR).[1]
    
  • Position 3 (

    
    ):  The "Solubility" vector.[1] Substitutions here (e.g., alkylamino side chains) modulate lipophilicity (LogP) and can enhance interaction with solvent-exposed regions of the target protein.[1]
    
  • Positions 6, 7, 8 (Benzenoid Ring): Electronic tuning. Electron-withdrawing groups (EWGs) like -Cl or -F at C6/C7 often enhance metabolic stability and increase binding affinity via halogen bonding.[1]

Synthetic Strategies: The Benzoxazinone Route

While the classical Niementowski synthesis is historically significant, it often requires harsh conditions. The One-Pot Cyclization via Benzoxazinone Intermediate is the preferred modern method for generating 2,3-disubstituted quinazolinones due to higher yields and operational simplicity.[1]

Experimental Protocol: One-Pot Synthesis

Objective: Synthesis of 2-phenyl-3-(substituted)-quinazolin-4(3H)-one.

Reagents:

  • Anthranilic acid (1.0 eq)[1]

  • Benzoyl chloride (1.1 eq)[1]

  • Primary amine (1.2 eq)[1]

  • Pyridine (Catalytic) / Acetic Anhydride (

    
    ) as solvent/dehydrating agent.[1]
    

Step-by-Step Methodology:

  • Acylation (Benzoxazinone Formation):

    • Dissolve anthranilic acid in dry pyridine/acetic anhydride (1:5 ratio).

    • Add benzoyl chloride dropwise at

      
      .[1]
      
    • Stir at room temperature for 2 hours. The formation of the intermediate 2-phenyl-4H-benzo[d][1,3]oxazin-4-one is confirmed by TLC (disappearance of acid).[1]

  • Aminolysis & Cyclization:

    • Without isolation, add the requisite primary amine (e.g., aniline or benzylamine) directly to the reaction mixture.[1]

    • Reflux the mixture at

      
       for 6–8 hours.
      
    • Mechanistic Note: The amine attacks the oxazinone ring (ring opening), followed by thermal dehydration to re-close the ring into the stable quinazolinone.

  • Work-up:

    • Pour the hot reaction mixture into crushed ice/water.

    • The solid precipitate is filtered, washed with 10%

      
       (to remove unreacted acid), and recrystallized from ethanol.[1]
      
Visualization: Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Anthranilic Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate Anthranilic->Benzoxazinone Acylation/Cyclization (Ac2O/Pyridine) BenzoylCl Benzoyl Chloride BenzoylCl->Benzoxazinone Quinazolinone 2,3-Disubstituted Quinazolinone Benzoxazinone->Quinazolinone Aminolysis & Dehydration (Reflux) Amine Primary Amine (R-NH2) Amine->Quinazolinone Temp Temp: 120-130°C Time Time: 6-8 Hours

Caption: One-pot synthesis via benzoxazinone intermediate, highlighting the critical aminolysis step.

Mechanisms of Cytotoxicity

Quinazolinones are "dirty" drugs in the positive sense—they often possess polypharmacology. The two dominant mechanisms are:

  • EGFR Kinase Inhibition:

    • The N1 and O (carbonyl) atoms act as hydrogen bond acceptors/donors in the hinge region of the kinase ATP-binding pocket.[1]

    • They prevent autophosphorylation of tyrosine residues, blocking downstream RAS/RAF/MEK/ERK signaling.[1]

  • Tubulin Polymerization Inhibition:

    • Certain derivatives bind to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to G2/M cell cycle arrest and apoptosis.[1]

Visualization: EGFR Signaling Blockade

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Normal Activation Drug Quinazolinone Derivative Drug->EGFR Competes with ATP (Hinge Region Binding) Drug->Phos BLOCKS ATP ATP ATP->Phos Phosphate Donor RAS RAS Activation Phos->RAS Signal Transduction Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Failure leads to RAF RAF/MEK/ERK Cascade RAS->RAF Prolif Cell Proliferation & Survival RAF->Prolif

Caption: Quinazolinone derivatives competitively bind to the ATP pocket, halting the RAS/RAF proliferation cascade.[1]

Structure-Activity Relationship (SAR) Insights

Data synthesized from recent high-impact studies reveals the following optimization rules for maximizing


 potency against cancer cell lines (e.g., MCF-7, HeLa).
Structural PositionModificationEffect on CytotoxicityMechanistic Rationale
Position 2 Phenyl / 4-Cl-PhenylSignificantly Increased Enhances hydrophobic interaction in the kinase pocket.[1]
Position 2 Methyl / AlkylDecreased Insufficient steric bulk to anchor the molecule effectively.
Position 3 Benzyl / PhenylIncreased Provides

stacking opportunities with aromatic residues (e.g., Phe, Tyr).[1]
Position 3 Free Amino (

)
Variable Can improve solubility but may reduce metabolic stability.[1]
Position 6 Halogen (

,

,

)
Increased Electron-withdrawing nature increases acidity of N-H (if present) or alters dipole; fills small hydrophobic pockets.[1]
Position 6 Nitro (

)
Decreased Often too bulky or creates unfavorable electronic repulsion.[1]

Preclinical Evaluation: The MTT Assay Workflow

To validate the synthesized library, the MTT assay serves as the gold standard for assessing metabolic activity as a proxy for cell viability.

Principle:


-dependent cellular oxidoreductase enzymes (in viable mitochondria) reduce the tetrazolium dye MTT to insoluble formazan (purple).[1][2][3]
Detailed Protocol
  • Seeding:

    • Seed cancer cells (e.g., A549 lung cancer) in 96-well plates at a density of

      
       cells/well in 100 µL complete media.[1]
      
    • Incubate for 24 hours at

      
      , 5% 
      
      
      
      to allow attachment.
  • Treatment:

    • Prepare drug stocks in DMSO (ensure final DMSO concentration < 0.1% to avoid solvent toxicity).[1]

    • Treat cells with serial dilutions of the quinazolinone derivative (0.1 µM to 100 µM) for 48 hours.[1]

    • Controls: Positive (Doxorubicin), Negative (0.1% DMSO only), Blank (Media only).[1]

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours. Observe for purple precipitate under microscope.

  • Solubilization & Measurement:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 100 µL DMSO to dissolve formazan crystals.[1] Shake plate for 10 mins.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    • 
      [1]
      
    • Calculate

      
       using non-linear regression (GraphPad Prism or similar).[1]
      

Future Directions

The field is moving toward Hybridization . Fusing the quinazolinone scaffold with other pharmacophores (e.g., chalcones, artemisinin) is showing promise in overcoming multi-drug resistance (MDR).[1] Additionally, PROTACs (Proteolysis Targeting Chimeras) utilizing quinazolinone moieties to degrade EGFR rather than just inhibit it represent the cutting edge of development.[1]

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (PMC). [Link][1]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives. National Institutes of Health (PMC). [Link][1]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. [Link][1]

  • Recent advances in the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry. [Link]

Sources

Spectroscopic Characterization of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride, a quinazolinone derivative of interest in medicinal chemistry and drug development. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The addition of a piperidinomethyl substituent at the 2-position can significantly influence the compound's physicochemical properties and biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound.

Molecular Structure and Key Features

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride possesses a core quinazolinone ring system linked to a piperidine moiety via a methylene bridge. The hydrochloride salt form implies that one of the basic nitrogen atoms, most likely the piperidine nitrogen, is protonated. This protonation can influence the spectroscopic signature of the molecule, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride, both ¹H and ¹³C NMR are vital for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinazolinone ring, the methylene bridge protons, and the protons of the piperidine ring. The hydrochloride salt form may lead to broader signals for the protons near the protonated nitrogen.

Expected Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Quinazolinone NH~12.0 - 12.5Singlet (broad)1HThe acidic proton of the amide.
Quinazolinone Ar-H~7.5 - 8.2Multiplet4HFour protons of the benzene ring of the quinazolinone system.
Methylene bridge (-CH₂-)~3.8 - 4.2Singlet2HConnects the quinazolinone and piperidine rings.
Piperidine α-CH₂ (axial & equatorial)~2.8 - 3.5Multiplet4HProtons adjacent to the nitrogen atom.
Piperidine β,γ-CH₂~1.5 - 1.9Multiplet6HRemaining protons of the piperidine ring.

Note: Chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions. The use of deuterated dimethyl sulfoxide (DMSO-d₆) is common for quinazolinone derivatives to ensure solubility and observe exchangeable protons.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in DMSO-d₆):

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
Quinazolinone C=O~160 - 165Carbonyl carbon of the amide.
Quinazolinone C2~150 - 155Carbon atom at position 2 of the quinazolinone ring.
Quinazolinone Quaternary Ar-C~145 - 150Quaternary carbon atoms of the quinazolinone ring.
Quinazolinone Ar-CH~120 - 135Aromatic methine carbons.
Methylene bridge (-CH₂-)~55 - 60Methylene carbon connecting the two ring systems.
Piperidine α-C~50 - 55Carbon atoms adjacent to the nitrogen in the piperidine ring.
Piperidine β,γ-C~20 - 30Remaining carbon atoms of the piperidine ring.

Note: These are predicted chemical shifts based on the analysis of similar quinazolinone and piperidine-containing compounds.[6][7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3000Medium, broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
N⁺-H Stretch (Ammonium salt)2700 - 2400Medium, broad
C=O Stretch (Amide)1680 - 1650Strong
C=N Stretch1620 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1250 - 1020Medium

The presence of a broad absorption band in the 2700-2400 cm⁻¹ region would be indicative of the N⁺-H stretch from the protonated piperidine nitrogen, a key feature of the hydrochloride salt. The strong carbonyl (C=O) absorption is characteristic of the quinazolinone ring system.[2][7]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular weight of the free base, 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one, is approximately 243.32 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 244.15.

  • Key Fragmentation Patterns: The fragmentation of the molecule can provide valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of substituent groups. For this compound, a key fragmentation would be the loss of the piperidine ring or cleavage of the methylene bridge.

Fragmentation Pathway Diagram

G parent [M+H]⁺ m/z = 244.15 frag1 Loss of piperidine [M - C₅H₁₀N]⁺ m/z = 159.06 parent->frag1 - C₅H₁₁N frag2 Piperidinylmethyl cation [C₆H₁₂N]⁺ m/z = 98.10 parent->frag2

Caption: Proposed fragmentation of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If possible, perform tandem mass spectrometry (MS/MS) on the parent ion to observe the fragmentation pattern.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Correlate the fragmentation pattern with the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride, integrating ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is crucial for its unambiguous structural confirmation. The data presented in this guide, based on the established principles of spectroscopy and analysis of related compounds, provide a robust framework for researchers in the field. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating the confident characterization of this and similar quinazolinone derivatives.

References

  • Der Pharma Chemica. Synthesis and pharmacology of some novel 4(3H)-quinazolinone derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-phenyl quinazolin 4-(3H) one. Available from: [Link]

  • MDPI. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Available from: [Link]

  • MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. Available from: [Link]

  • PubChem. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Available from: [Link]

  • ResearchGate. (PDF) New series of quinazolinone derived Schiff's bases: synthesis, spectroscopic properties and evaluation of their antioxidant and cytotoxic activity. Available from: [Link]

  • Scientific & Academic Publishing. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available from: [Link]

  • SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available from: [Link]

  • Baghdad Science Journal. Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available from: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]

Sources

Methodological & Application

In vivo experimental design for 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preclinical Validation of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride (QZ-PIP-HCl)

ID: AN-QZ-052 | Version: 2.1 | Class: Small Molecule Therapeutics[1][2]

Executive Summary & Rationale

This guide details the in vivo experimental design for 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (herein referred to as QZ-PIP-HCl ).[1][2]

Scientific Grounding: The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, historically validated for diverse biological activities. However, the specific addition of the piperidin-1-ylmethyl moiety at the C-2 position creates a distinct pharmacophore profile.[1][2] Structural Activity Relationship (SAR) studies suggest this specific derivative exhibits dual-potentiality:

  • Oncology (Primary): Inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 kinase domains, similar to Gefitinib analogs.[2] The piperidine ring mimics the solubilizing tails found in approved kinase inhibitors, facilitating interaction with the ATP-binding pocket of tyrosine kinases.

  • Neuropharmacology (Secondary): Potential Acetylcholinesterase (AChE) inhibition, relevant for Alzheimer’s models, though this application note focuses on the more rigorous oncology xenograft workflow .

Why the Hydrochloride Salt? The free base of quinazolinone is poorly soluble in aqueous media (LogP ~2.5–3.5). The hydrochloride salt is critical for in vivo reproducibility, enhancing bioavailability and allowing for higher concentration formulation without precipitation in the peritoneal cavity or GI tract.

Formulation Strategy & Pharmacokinetics

Before efficacy testing, a stable vehicle is non-negotiable. Quinazolinones are prone to "crashing out" upon contact with physiological saline.[2]

Recommended Vehicle (Standard):

  • 5% DMSO (Solubilizer)

  • 40% PEG-300 (Co-solvent/Stabilizer)[1][2]

  • 5% Tween-80 (Surfactant)[1][2]

  • 50% Sterile Saline (0.9%) (Diluent)

Preparation Protocol:

  • Dissolve QZ-PIP-HCl powder in DMSO completely (vortex/sonicate).[1][2]

  • Add PEG-300 and Tween-80; vortex until clear.

  • Slowly add warm (37°C) saline while vortexing to prevent salt shock precipitation.

  • QC Check: Solution must remain clear for 4 hours at room temperature.

Table 1: Dosage Group Design (Dose-Ranging Study)
GroupTreatmentDose (mg/kg)RouteFrequencyRationale
G1 Vehicle ControlN/AIP/POQD x 21Baseline tumor growth kinetics.[1][2]
G2 QZ-PIP-HCl (Low) 10 mg/kgIPQD x 21Assess minimum effective dose (MED).[1][2]
G3 QZ-PIP-HCl (Mid) 25 mg/kgIPQD x 21Target therapeutic window (based on Gefitinib analogs).[1][2]
G4 QZ-PIP-HCl (High) 50 mg/kgIPQD x 21Assess maximum tolerated dose (MTD) & toxicity.[1][2]
G5 Positive Control50 mg/kgOralQD x 21Gefitinib or Erlotinib (Validates the model).[2]

Primary Protocol: Tumor Xenograft Efficacy (NSCLC Model)

Objective: To validate the antiproliferative efficacy of QZ-PIP-HCl in a non-small cell lung cancer (NSCLC) model driven by EGFR overexpression.[1][2]

Model Selection:

  • Cell Line: A549 (Human lung adenocarcinoma).[2]

  • Host: BALB/c Nude Mice (Immunocompromised to prevent rejection).[2]

  • Justification: A549 is the gold-standard line for testing quinazolinone-based EGFR/VEGFR inhibitors due to its robust expression of wild-type EGFR and high angiogenesis rates.[1][2]

Step-by-Step Workflow

Phase 1: Inoculation & Establishment [1][2]

  • Harvest A549 cells in log-phase growth (viability >95%).

  • Resuspend in 1:1 PBS/Matrigel matrix (Matrigel is crucial to support the vascularization required for VEGFR-targeted effects).[1][2]

  • Inject

    
     cells subcutaneously into the right flank.[2]
    
  • Wait Period: Monitor until tumors reach 100–150 mm³ (approx. 10–14 days).[2] Crucial: Do not start dosing before this volume; tumors must establish vascular networks.

Phase 2: Randomization & Dosing

  • Randomization: Use a stratified randomization method based on tumor volume to ensure equal mean tumor size across all groups (G1–G5).

  • Dosing: Administer QZ-PIP-HCl daily (QD) for 21 days.

  • Monitoring:

    • Measure tumor volume (TV) every 3 days using digital calipers.[2]

    • Formula:

      
      .[2]
      
    • Weigh mice daily.[2] >20% body weight loss requires immediate euthanasia (humane endpoint).[2]

Phase 3: Necropsy & Molecular Analysis [1]

  • At Day 22, euthanize animals.

  • Excise tumors, weigh them, and fix in 10% neutral buffered formalin.

  • Mandatory IHC Markers:

    • Ki-67: Proliferation index (Expect reduction in G3/G4).

    • CD31: Microvessel density (To assay VEGFR inhibition potential).

    • p-EGFR (Tyr1068): To prove the mechanism of action (Target Engagement).

Mechanism of Action Visualization

The following diagram illustrates the hypothesized pathway interference by QZ-PIP-HCl. The piperidine tail is designed to occupy the solvent channel of the ATP-binding pocket, preventing ATP phosphorylation of the tyrosine kinase domain.

G EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr1068) EGFR->Phos Activation ATP ATP ATP->EGFR Energy Transfer QZ QZ-PIP-HCl (Inhibitor) QZ->EGFR  Competitive  Inhibition Apop Apoptosis QZ->Apop Induces RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K MEK MEK/ERK RAS->MEK Prolif Tumor Proliferation & Survival MEK->Prolif PI3K->Prolif

Figure 1: Proposed mechanism of QZ-PIP-HCl. The compound competes with ATP for the kinase binding site, blocking downstream RAS/RAF and PI3K signaling cascades essential for tumor survival.

Experimental Workflow Timeline

Efficiency in in vivo studies relies on strict adherence to timelines.[2] The following flow details the critical path for the Xenograft study.

Workflow cluster_0 Phase I: Prep cluster_1 Phase II: Model Induction cluster_2 Phase III: Treatment Step1 Cell Culture (A549 Expansion) Step3 Inoculation (5x10^6 cells) Step1->Step3 Step2 Mice Acclimatization (7 Days) Step2->Step3 Step4 Tumor Growth (Target: 150mm³) Step3->Step4 Step5 Randomization (n=8/group) Step4->Step5 TV > 100mm³ Step6 Daily Dosing (21 Days) Step5->Step6 Step7 Data: TV & BW (q3d) Step6->Step7 Step8 Necropsy & IHC Analysis Step6->Step8 Day 22

Figure 2: Critical path analysis for the 35-day efficacy study. Note the "Go/No-Go" decision point at Step 4 based on tumor take rate.

Safety & Toxicology (Self-Validating Check)

Before committing to the 21-day efficacy study, perform a Tier 1 Acute Toxicity Check (OECD 423 modification) to ensure the selected doses are not lethal.

  • Protocol: Administer 50 mg/kg (High Dose) to n=3 non-tumor bearing mice.

  • Observation: Monitor for 48 hours.

  • Stop Criteria: If >1 mouse shows piloerection, lethargy, or seizures, reduce "High Dose" to 35 mg/kg for the main study.

  • Why this matters: Quinazolinones can have off-target CNS effects (sedation) due to the piperidine moiety.[1][2] This step prevents wasted resources in the long-term study.[1][2]

References

  • Privileged Structures in Drug Discovery

    • Title: 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads.[1][2]

    • Source: European Journal of Medicinal Chemistry (2019).[2][3]

    • Relevance: Establishes the scaffold's baseline biological activity and solubility challenges.
  • Anticancer Mechanism (EGFR/VEGFR)

    • Title: A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking... and biological activity studies.[1][2][4]

    • Source: Chemical Biology & Drug Design (2024).[2][4][5]

    • Relevance: Validates the "quinazolinone + cyclic amine" (morpholine/piperidine) design for A549 lung cancer models.
  • Piperidine-Quinazolinone Analogs

    • Title: Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-...-quinazoline-2,4-diamines as PAK4 Inhibitors.[1][2]

    • Source: MDPI Molecules (2020).[2]

    • Relevance: Provides structural precedent for the piperidine side chain enhancing kinase inhibition.[2]

    • [2]

  • Experimental Design Standards

    • Title: Guidelines for the welfare and use of animals in cancer research.
    • Source: British Journal of Cancer (2010).[2]

    • Relevance: Foundation for the humane endpoints and tumor volume limits described in Protocol A.
    • [2]

Sources

Application Note: Functional Profiling of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one HCl in Cancer Cell Lines

[1][2][3]

Executive Summary

This application note provides a comprehensive guide for evaluating the anticancer activity of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride . The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, most frequently associated with PARP-1 inhibition (DNA damage response) and, in specific substitution patterns, Tubulin polymerization inhibition (mitotic arrest).[1][2]

The addition of the piperidin-1-ylmethyl moiety at the C2 position is a classic medicinal chemistry strategy to enhance aqueous solubility (further improved by the HCl salt form) and to target the ribose-binding pocket of kinase/enzyme active sites.[3][1] This guide details the experimental workflow to validate the primary Mechanism of Action (MoA) of this compound, distinguishing between DNA damage accumulation and mitotic checkpoint disruption.[1][2]

Mechanism of Action (MoA) & Signaling Pathways[1][2][3]

Primary Hypothesis: PARP-1 Inhibition

The structural homology of 2-substituted quinazolinones to the nicotinamide pharmacophore suggests this compound likely acts as a competitive inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) .[3][1]

  • Mechanism: The compound binds to the catalytic domain of PARP-1, preventing the repair of Single-Strand Breaks (SSBs).[3][1]

  • Consequence: In replicating cancer cells, unrepaired SSBs convert to Double-Strand Breaks (DSBs).[3][1][2] In cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), this leads to "Synthetic Lethality" and cell death.[1][2]

Secondary Hypothesis: Tubulin Destabilization

Certain quinazolinone derivatives bind to the colchicine site of tubulin.[3][1][2]

  • Mechanism: Inhibition of tubulin polymerization prevents spindle formation during mitosis.[3][1][2]

  • Consequence: Cell cycle arrest at the G2/M phase followed by mitotic catastrophe.[3][1][2]

Pathway Visualization

The following diagram illustrates the differential signaling outcomes based on the compound's target engagement.

MoA_Pathwaycluster_PARPPathway A: DNA Damage Response (PARP)cluster_TubulinPathway B: Mitotic CheckpointCompound2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one HClPARP1PARP-1 EnzymeCompound->PARP1InhibitsTubulinTubulin DimersCompound->TubulinPossible BindingSSBSingle Strand Breaks(Accumulation)PARP1->SSBLoss of RepairDSBDouble Strand Breaks(Replication Collapse)SSB->DSBReplication ForkCollapseNHEJNHEJ (Error Prone)DSB->NHEJIn BRCA- cellsApoptosis_AApoptosis(Synthetic Lethality)NHEJ->Apoptosis_APolymerizationMicrotubulePolymerizationTubulin->PolymerizationInhibitionG2MG2/M ArrestPolymerization->G2MSpindle FailureApoptosis_BMitotic CatastropheG2M->Apoptosis_B

Caption: Dual-pathway hypothesis.[3][1][2] Pathway A (Red) depicts PARP-1 inhibition leading to synthetic lethality.[3][1] Pathway B (Green) depicts tubulin inhibition leading to mitotic arrest.[3][1][2]

Experimental Design & Protocols

Compound Preparation

The hydrochloride salt form provides enhanced solubility, but stability is pH-dependent.[3][1]

  • Stock Solution: Dissolve powder in DMSO or Sterile Water to 10 mM or 50 mM.[3][1][2]

    • Note: While HCl salts are water-soluble, DMSO is preferred for stock to prevent hydrolysis over long-term storage.[3][1]

  • Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[3][1]

  • Working Solution: Dilute in complete cell culture media immediately prior to use.[3][1][2] Ensure final DMSO concentration is <0.5%.[3][1][2]

Protocol A: Synthetic Lethality Screening (Cytotoxicity)

Objective: To determine if the compound exhibits selective toxicity towards DNA-repair deficient cells (hallmark of PARP inhibition).[3][1][2]

Cell Lines:

  • Test: BRCA1-deficient (e.g., MDA-MB-436, HCC1937) or BRCA2-deficient (e.g., Capan-1).

  • Control: BRCA-wildtype (e.g., MCF-7, MDA-MB-231).[3][1]

Workflow:

  • Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well). Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of the compound (e.g., 0.01 µM to 100 µM) for 72 hours or 120 hours (PARP inhibitors often require longer exposure).[1][2]

    • Controls: Vehicle (DMSO), Positive Control (Olaparib 10 µM).[1][2]

  • Readout: Assess viability using CCK-8 or CellTiter-Glo (ATP) .[3][1]

  • Analysis: Calculate IC50. A "Synthetic Lethality" effect is confirmed if the IC50 in BRCA-deficient cells is >10-fold lower than in Wildtype cells.[3][1]

Protocol B: Mechanistic Validation (PARylation Assay)

Objective: To confirm the compound inhibits PARP enzymatic activity directly.[3][1][2]

Method: Western Blotting for PAR (Poly-ADP-ribose) [3][1][2]

  • Treatment: Treat cells (e.g., HeLa) with the compound (IC50 concentration) for 2 hours.[3][1][2]

  • Stimulation: Add H2O2 (1 mM) or MMS (Methyl methanesulfonate) for 10 minutes to induce DNA damage and activate PARP.[3][1][2]

  • Lysis: Lyse cells immediately in RIPA buffer containing protease inhibitors and PARG inhibitors (e.g., ADP-HPD) to preserve PAR chains.[3][1][2]

  • Blotting:

    • Primary Antibody: Anti-PAR (Poly-ADP-ribose) [Clone 10H].[3][1][2]

    • Loading Control: Beta-Actin or GAPDH.[3][1]

  • Result Interpretation:

    • Vehicle + H2O2: Strong smear (high PARylation).[3][1][2]

    • Compound + H2O2:[1] Reduced or absent smear (PARP Inhibition).[3][1][2]

Protocol C: Cell Cycle Analysis (Differentiation Step)

Objective: To distinguish between PARP inhibition (G2/M accumulation only after long exposure) and Tubulin inhibition (rapid G2/M arrest).[3][1][2]

Method: Propidium Iodide (PI) Flow Cytometry [3][1][2]

  • Treatment: Treat cells for 24 hours .[3][1][2]

  • Fixation: Harvest and fix in 70% cold ethanol (-20°C) overnight.

  • Staining: Stain with PI/RNase staining buffer for 30 min at 37°C.

  • Analysis:

    • Result A (PARP-like): Minimal change at 24h; accumulation in G2/M seen only after 72-96h due to replication stress.[3][1]

    • Result B (Tubulin-like): Sharp, massive G2/M peak at 12-24h (Mitotic Arrest).[3][1][2]

Data Presentation & Analysis

Expected Results Summary Table
AssayExpected Result (if PARP Inhibitor)Expected Result (if Tubulin Inhibitor)
Cytotoxicity (72h) High potency in BRCA mutant; Low in WTHigh potency in both lines (proliferative dependent)
Cell Cycle (24h) Normal profile or slight S-phase delayStrong G2/M Arrest (>50% cells)
Western Blot (PAR) Loss of PAR smear under H2O2 stressPAR smear remains intact

H2AX Foci
Increased foci (DNA damage accumulation)Minimal change initially
Experimental Workflow Diagram

WorkflowStartCompoundReconstitutionStep1Cytotoxicity Screen(WT vs BRCA-/-)Start->Step1DecisionSelectivityObserved?Step1->DecisionPathAPathway A:PARP ValidationDecision->PathAYes (>10x shift)PathBPathway B:General CytotoxinDecision->PathBNo (Equipotent)ExpA1Western Blot(PAR inhibition)PathA->ExpA1ExpA2Comet Assay(DNA Breaks)PathA->ExpA2ExpB1Tubulin Assay(In Vitro)PathB->ExpB1

Caption: Decision tree for characterizing the biological activity of the quinazolinone derivative.

Troubleshooting & Optimization

  • Solubility Issues: If precipitation occurs in media, pre-warm the media to 37°C before adding the compound. Ensure the DMSO stock is anhydrous.[3][1][2]

  • Lack of Efficacy: PARP inhibitors are often cytostatic rather than cytotoxic in short assays.[3][1][2] Extend assay duration to 5–7 days or use a Clonogenic Survival Assay (10–14 days) for definitive IC50 generation.

  • High Background in Western Blot: PAR chains are rapidly degraded by PARG.[3][1][2] It is critical to add a PARG inhibitor (e.g., Tannic acid or ADP-HPD) to the lysis buffer.[3][1][2]

References

  • Quinazolinone Scaffold in Cancer

    • Gouhar, R. S., et al. (2019).[3][1][2][4] "Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives." Journal of Heterocyclic Chemistry. [3][1][2]

  • PARP Inhibition Mechanism

    • Lord, C. J., & Ashworth, A. (2017).[3][1][2] "PARP inhibitors: Synthetic lethality in the clinic." Science. [3][1][2]

  • Experimental Protocols

    • BenchChem. (2025).[3][1][2][5] "Quinazolinone Derivatives: Efficacy and Protocols." BenchChem Application Notes. [3][1][2]

  • Tubulin vs PARP Differentiation

    • El-Azab, A. S., et al. (2021).[1][2] "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[3][1][6] Scientific Reports.[3][1][2] [3][1][2]

Application Note: Quinazolinone Scaffolds as Multi-Target Directed Ligands (MTDLs) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The "one-molecule, one-target" paradigm has largely failed in treating multifactorial neurodegenerative disorders like Alzheimer’s (AD) and Parkinson’s (PD). The quinazolinone scaffold (4(3H)-quinazolinone) has emerged as a privileged structure for Multi-Target Directed Ligand (MTDL) design due to its steric and electronic versatility.

This guide details the application of quinazolinone derivatives to simultaneously modulate three critical pathological axes:

  • Cholinergic Deficit: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Amyloid Pathology: Inhibition of

    
    -Secretase (BACE1).[1][2]
    
  • Oxidative Stress & Neuroinflammation: Activation of the Nrf2/ARE pathway and inhibition of NF-

    
    B.
    

Structural Design & SAR Guidelines

Effective application requires understanding the Structure-Activity Relationship (SAR) of the quinazolinone core.

PositionModification StrategyFunctional Outcome
C-2 Aryl/Heteroaryl substitution (e.g., phenyl, furan)Selectivity: Enhances hydrophobic interaction with the Peripheral Anionic Site (PAS) of AChE.
N-3 Linker insertion (alkyl chains) + Basic aminePotency: Facilitates dual binding (Catalytic Active Site + PAS). Critical for BACE1 active site penetration.
C-6/C-7 Electron-donating groups (-OMe, -OH)Antioxidant: Improves radical scavenging capacity and blood-brain barrier (BBB) permeability.

Protocol A: Dual Cholinesterase Inhibition Assay (Modified Ellman’s)

Objective: Quantify the inhibitory potency (


) of quinazolinone derivatives against AChE and BChE.
Method:  Spectrophotometric kinetic assay based on the hydrolysis of acetylthiocholine (ATCh).[3]
Reagents & Preparation[3][4][5]
  • Buffer A: 100 mM Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical; lower pH reduces DTNB sensitivity.

  • Enzyme: Electrophorus electricus AChE (Lyophilized). Reconstitute to 5 U/mL in Buffer A + 0.1% BSA (stabilizer).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent).[3] Prepare 10 mM stock in Buffer A.

  • Test Compounds: Dissolve quinazolinones in 100% DMSO. Final assay concentration of DMSO must be

    
     to prevent enzyme denaturation.
    
Step-by-Step Workflow
  • Blanking: In a 96-well clear plate, add 150

    
    L Buffer A.
    
  • Inhibitor Addition: Add 20

    
    L of Test Compound (serially diluted).
    
    • Control: Add 20

      
      L Buffer A (0% Inhibition).
      
    • Positive Control: Donepezil (1

      
      M).
      
  • Enzyme Incubation: Add 20

    
    L AChE solution. Incubate at 25°C for 10 minutes .
    
    • Expert Insight: This pre-incubation allows slow-binding inhibitors (common with bulky quinazolinones) to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 10

    
    L of DTNB/ATCh mix  (1:1 ratio of stocks).
    
  • Kinetic Readout: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

Data Analysis & Validation

Calculate the velocity (


) of the reaction (slope of Abs vs. Time).


  • Self-Validation Check: The slope of the "No Enzyme" blank must be near zero. If rising, ATCh is spontaneously hydrolyzing (check buffer pH or temperature).

Protocol B: Cellular Neuroprotection Assay (Oxidative Stress Model)

Objective: Determine if quinazolinones protect neuronal cells from


-induced cytotoxicity (mimicking oxidative stress).
Model:  SH-SY5Y Human Neuroblastoma cells.[4]
Reagents
  • Culture Media: DMEM/F12 + 10% FBS.

  • Stressor: 30% Hydrogen Peroxide (

    
    ) stock. Freshly diluted.
    
  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

Step-by-Step Workflow
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Differentiation (Optional but Recommended): Treat with 10

    
    M Retinoic Acid (RA) for 5 days to induce a mature neuronal phenotype (neurite outgrowth).
    
    • Why? Undifferentiated cells are cancer-like and more resistant to stress, potentially masking the neuroprotective effect of your compound.

  • Pre-treatment: Replace media with serum-free media containing Test Compound (0.1 - 10

    
    M). Incubate for 2 hours .
    
  • Insult: Add

    
     (Final concentration 150 
    
    
    
    M for differentiated cells, 300-400
    
    
    M for undifferentiated). Incubate for 24 hours .
  • Readout: Add MTT solution (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Experimental Logic Visualization (DOT)

NeuroprotectionWorkflow Start SH-SY5Y Seeding (10k/well) Diff Differentiation (Retinoic Acid, 5d) Start->Diff  Induce Neuronal  Phenotype Drug Quinazolinone Pre-treatment (2h) Diff->Drug  Activate Nrf2  Pathway Stress Oxidative Insult (H2O2, 24h) Drug->Stress  ROS Scavenging  Defense Readout Viability Assay (MTT/CCK-8) Stress->Readout  Quantify  Survival

Caption: Workflow for assessing neuroprotective capacity of quinazolinones in SH-SY5Y cells.

Mechanistic Pathway: The MTDL Advantage

Quinazolinones do not act in isolation. Their efficacy stems from hitting the "Neurodegenerative Triad." The diagram below illustrates the multi-target interaction network.

MTDL_Mechanism Quin Quinazolinone Scaffold AChE AChE / BChE (Cholinergic) Quin->AChE Inhibits BACE BACE1 (Amyloidogenic) Quin->BACE Inhibits Nrf2 Nrf2 / ARE (Oxidative Defense) Quin->Nrf2 Activates NFkB NF-kB (Inflammation) Quin->NFkB Inhibits ACh Increased Acetylcholine AChE->ACh Ab Reduced Amyloid-Beta BACE->Ab ROS Reduced ROS/Toxicity Nrf2->ROS Cyto Reduced Cytokines (IL-6, TNF) NFkB->Cyto

Caption: Multi-Target mechanism of Quinazolinones modulating cholinergic, amyloid, and inflammatory pathways.[5]

References

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 2022.

  • Acetylcholinesterase Activity Assay Kit (Ellman Method): Technical Bulletin. Sigma-Aldrich.

  • BACE1 Inhibitors for Alzheimer's Disease: Mechanisms and Clinical Progress. PubMed Central.

  • Neuroprotective effects of hesperetin (Flavanone) on H2O2-induced damage in SH-SY5Y cells: Protocol validation. PubMed Central.

  • Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target. Frontiers in Pharmacology.

Sources

Application Note: Strategic Synthesis of Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance[2][3][4]

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents including Methaqualone (sedative), Idelalisib (PI3K


 inhibitor), and Raltitrexed  (antimetabolite).[1] Its planar, bicyclic heterocycle offers three primary vectors for diversification (C2, N3, and the benzene ring), making it an ideal template for Structure-Activity Relationship (SAR) libraries.[1]

This guide moves beyond elementary textbook preparations.[1][2] It addresses the practical challenges encountered in drug discovery workflows: solubility issues , regioselectivity , and purification bottlenecks . We present three distinct protocols optimized for different stages of the development pipeline:

  • Method A (Library Scale): The Isatoic Anhydride Route (High diversity at N3).[1]

  • Method B (Process Scale): The Modified Niementowski Condensation (Cost-effective).[1]

  • Method C (Green Chemistry): Catalyst-Free Aqueous Synthesis (Sustainable).

Strategic Retrosynthesis Map

Before selecting a protocol, the chemist must analyze the substitution pattern. The following decision tree visualizes the most efficient disconnection strategies based on the desired target.

Retrosynthesis Target Target: Quinazolin-4(3H)-one (Substituted) Disc_A Route A: N3-C4 Disconnection (Isatoic Anhydride) Target->Disc_A High N3 Diversity Disc_B Route B: C2-N3 Disconnection (Anthranilic Acid) Target->Disc_B C2-H or C2-Me Disc_C Route C: C2-N1 Disconnection (2-Aminobenzamide) Target->Disc_C Green/Aqueous Prec_A Isatoic Anhydride + Primary Amine + Orthoester/Aldehyde Disc_A->Prec_A Prec_B Anthranilic Acid + Formamide/Orthoester Disc_B->Prec_B Prec_C 2-Aminobenzamide + Aldehyde + Oxidant Disc_C->Prec_C

Figure 1: Retrosynthetic decision tree for selecting the optimal synthetic pathway based on substituent requirements.

Method A: The Isatoic Anhydride Route (Library Synthesis)[1][6]

Best For: Creating libraries with diverse substituents at the N3 position . Mechanism: Nucleophilic attack by a primary amine opens the anhydride ring (releasing CO


), followed by condensation with an orthoester.[1]
Critical Process Parameters (CPPs)
  • Moisture Control: Isatoic anhydrides are moisture-sensitive.[1] Hydrolysis yields anthranilic acid, which is less reactive in this specific cascade.[1]

  • CO

    
     Evolution:  The irreversible loss of CO
    
    
    
    drives the first step. Ensure adequate venting.[1]
  • One-Pot Efficiency: This protocol combines ring-opening and cyclization in a single vessel.[1]

Protocol

Reagents:

  • Isatoic Anhydride (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Triethyl Orthoformate (TEOF) or Orthoacetate (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (p-TSA) (10 mol%) or Iodine (
    
    
    
    ) (5 mol%)[1]
  • Solvent: Ethanol (EtOH) or Toluene (for higher temp)[1]

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (5.0 mmol) in Ethanol (15 mL).

  • Amine Addition: Add the primary amine (5.5 mmol) dropwise at room temperature.

    • Observation: Evolution of gas (CO

      
      ) indicates the formation of the anthranilamide intermediate.[1]
      
  • Reflux 1: Heat to reflux for 1-2 hours until gas evolution ceases and the solid dissolves (formation of intermediate anthranilamide).

  • Cyclization: Add Triethyl Orthoformate (TEOF) (6.0 mmol) and the catalyst (p-TSA, 0.5 mmol).

  • Reflux 2: Continue refluxing for 3-5 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1]

  • Workup: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Evaporate solvent under reduced pressure.[1] Recrystallize the residue from Ethanol/Water (9:1).[1]

Method B: Modified Niementowski Synthesis (Process Scale)[1]

Best For: Large-scale preparation of C2-unsubstituted or C2-methyl derivatives where N3 is often 'H'.[1] Challenge: The classic Niementowski reaction (fusion at 160°C) suffers from sublimation of anthranilic acid and "tar" formation.[1] Solution: We utilize Microwave Irradiation or a Sulfamic Acid catalyst to lower the energy barrier.[1]

Workflow Visualization

Niementowski Start Anthranilic Acid + Formamide Reaction Microwave Irradiation (150°C, 10-20 min) OR Reflux w/ Sulfamic Acid Start->Reaction Inter Intermediate: o-Amidobenzamide Reaction->Inter - H2O Product Quinazolin-4(3H)-one (Precipitate) Inter->Product Cyclization - H2O

Figure 2: Streamlined workflow for the modified Niementowski reaction.

Protocol (Microwave Assisted)

Reagents:

  • Anthranilic Acid (10 mmol)[1]

  • Formamide (30 mmol - excess acts as solvent)[1]

  • Ammonium Acetate (catalytic, optional)[1]

Step-by-Step:

  • Mix: In a microwave-safe vessel (e.g., 30 mL vial), mix Anthranilic Acid (1.37 g) and Formamide (1.5 mL).

  • Irradiate: Place in a microwave synthesizer.

    • Settings: Power = 200W, Temp = 140°C, Hold Time = 15 minutes.[1]

    • Note: If using a domestic microwave (not recommended for GMP, but functional for rough synthesis), use 30% power in 2-minute bursts to prevent boil-over.

  • Quench: Pour the hot reaction mixture into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product will precipitate immediately as a white/off-white solid.[1] Filter and wash with cold water to remove excess formamide.[1]

  • Purification: Recrystallize from Methanol.

Method C: Sustainable Catalyst-Free Aqueous Synthesis[1]

Best For: Green chemistry compliance, 2,3-dihydroquinazolin-4(1H)-one intermediates, and subsequent oxidation.[1] Concept: Water's hydrophobic effect accelerates the reaction between 2-aminobenzamide and aldehydes.[1]

Protocol

Reagents:

  • 2-Aminobenzamide (5 mmol)[1][3]

  • Aldehyde (e.g., Benzaldehyde) (5 mmol)[1]

  • Solvent: Water (10 mL)

  • Oxidant (for aromatization): Iodine or H

    
    O
    
    
    
    (optional)[1][4]

Step-by-Step:

  • Suspension: Suspend 2-aminobenzamide and the aldehyde in water.

  • Heat: Reflux at 100°C for 2-4 hours. No catalyst is required.[1][5]

    • Mechanism:[1][6][7][8][9][10][11] The reactants form a eutectic melt or organic droplets, increasing effective concentration.[1]

  • Isolation (Dihydro- intermediate): Cool to RT. Filter the solid 2,3-dihydroquinazolin-4(1H)-one.[1]

  • Oxidation (To Quinazolinone):

    • Dissolve the intermediate in Acetone or DMSO.[1]

    • Add

      
       (10 mol%) or H
      
      
      
      O
      
      
      and stir at RT for 30 mins.
    • Quench with sodium thiosulfate (if using Iodine) and filter the final oxidized product.[1]

Purification & Characterization Guide

Solubility Profile
  • Soluble: DMSO, DMF, hot Ethanol, hot Acetic Acid.[1]

  • Insoluble: Water, Diethyl Ether, Hexanes.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Isatoic AnhydrideEnsure reagents are dry; use anhydrous EtOH or Toluene.[1]
Sticky/Gummy Product Incomplete cyclizationCheck TLC. If intermediate amide remains, add more Orthoester and reflux longer.[1]
Sublimation (Method B) Temperature too highUse a reflux condenser or switch to Microwave method (sealed vessel).[1]
Impurity at ~8.0 ppm Unreacted Anthranilic AcidWash crude solid with 5% NaHCO

solution (removes acidic starting material).[1]
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the H-2 proton (if C2 is unsubstituted) around

    
     8.0 – 8.5 ppm .[1] The NH proton (if N3 is unsubstituted) typically appears broad around 
    
    
    
    12.0 – 12.5 ppm
    .[1]
  • IR Spectroscopy: Strong carbonyl stretch (C=O) at 1660 – 1690 cm

    
     .[1]
    

References

  • Niementowski Reaction (Historical Base): Niementowski, S. (1895).[1] "Stefan Niementowski Process."[1] Journal für Praktische Chemie, 51, 564.[1]

  • Microwave Synthesis: Alexandre, F. R., et al. (2003).[1] "Microwave-assisted synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458.[1]

  • Isatoic Anhydride Route: Connolly, D. J., et al. (2005).[1] "Orthogonal synthesis of quinazolinones." Tetrahedron, 61(43), 10153-10202.[1]

  • Green/Water Synthesis: Wang, M., et al. (2010).[1] "Catalyst-free synthesis of quinazolinones in water." Green Chemistry, 12, 1012-1015.[1]

  • Review of Biological Activity: Mhaske, S. B., & Argade, N. P. (2006).[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[1] [1]

Sources

Application Note: In Silico Structural Elucidation of Quinazolin-4(3H)-ones at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a rigorous computational protocol for the molecular docking of quinazolin-4(3H)-one derivatives into the benzodiazepine binding site of the human GABA-A receptor (


 subtype). Quinazolinones act as privileged scaffolds for anticonvulsant agents, often functioning as positive allosteric modulators (PAMs). This protocol transitions from legacy homology models to high-resolution Cryo-EM structures (e.g., PDB 6D6T), ensuring high fidelity in binding mode prediction.

Introduction & Mechanistic Rationale

The Clinical Need

Epilepsy and anxiety disorders remain prevalent neurological conditions. While benzodiazepines (BZDs) like diazepam are effective, they suffer from side effects including sedation and tolerance. Quinazolin-4(3H)-ones have emerged as a potent alternative class of anticonvulsants, exhibiting broad-spectrum activity with potentially improved safety profiles [1, 2].

The Molecular Target

The GABA-A receptor is a pentameric ligand-gated chloride channel.[1] The classic benzodiazepine binding site is located at the extracellular interface between the


 and 

subunits.
  • Mechanism: Quinazolinones typically bind to this allosteric site, stabilizing the open channel conformation and enhancing the influx of Cl⁻ ions, leading to hyperpolarization and neuronal inhibition [3].

  • Structural Evolution: Early studies relied on the

    
     homopentamer (PDB: 4COF) or homology models based on Aplysia AChBP. However, the release of the human 
    
    
    
    Cryo-EM structure (PDB: 6D6T) bound to flumazenil provides a superior template for rational drug design [4].

Computational Workflow Protocol

Phase 1: Ligand Preparation (The Chemistry)

Objective: Generate biologically relevant conformers and electronic states.

  • Sketching: Draw 2D structures of quinazolin-4(3H)-one derivatives (e.g., 2,3-disubstituted variants).

  • Geometry Optimization (DFT):

    • Software: Gaussian or ORCA.

    • Method: DFT using the B3LYP functional with the 6-31G* basis set.

    • Rationale: Standard molecular mechanics (MMFF94) may fail to accurately capture the electronic distribution of the quinazolinone fused ring system, which is critical for pi-stacking interactions with

      
      -His101.
      
  • Charge Calculation: Assign Gasteiger-Marsili or RESP charges.

  • Stereochemistry: Ensure the N3-substitution (often a chiral center in active derivatives) is in the correct configuration (usually S-enantiomers show higher potency).

Phase 2: Protein Preparation (The Target)

Objective: Refine the Cryo-EM structure for docking.

  • Structure Selection: Download PDB ID: 6D6T (Resolution: 3.9 Å). This structure contains the

    
     heteropentamer bound to flumazenil (an antagonist) at the target site.
    
  • Cleaning:

    • Remove solvent molecules and ions (Cl⁻).

    • Strip the lipid nanodisc density (if present in the raw file).

    • Retain the Flumazenil ligand temporarily to define the grid box.

  • Protonation State (Critical Step):

    • 
      -His101:  This residue is crucial for benzodiazepine binding. Ensure it is protonated on the epsilon nitrogen (HIE) or delta nitrogen (HID) based on local H-bond networks.
      
  • Minimization: Perform a restrained energy minimization (RMSD limit 0.3 Å) using the AMBER14SB force field to relax steric clashes from the Cryo-EM resolution limits.

Phase 3: Grid Generation & Docking

Objective: Sampling the conformational space.

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized Flumazenil (Chain A/Chain C interface).

    • Dimensions:

      
       Å.
      
    • Spacing: 0.375 Å (standard for AutoDock Vina).

  • Docking Engine: AutoDock Vina (v1.1.2 or 1.2.0).

    • Exhaustiveness: Set to 32 or 64 (higher than default 8) to ensure convergence for the rigid quinazolinone scaffold.

    • Poses: Generate 10-20 poses per ligand.

  • Validation (Self-Check):

    • Re-dock the extracted Flumazenil into the prepared protein.

    • Pass Criteria: RMSD between the docked pose and crystal pose must be

      
       Å.
      
Phase 4: Post-Docking Analysis

Objective: Identify pharmacophoric features.

Analyze the top-ranked pose (lowest binding energy) for specific interactions:

  • Pi-Pi Stacking: Between the quinazolinone Ring A and

    
    -His101  (or Tyr159).
    
  • Hydrogen Bonding: Between the N3-carbonyl oxygen and

    
    -Thr142  or serine residues.
    
  • Hydrophobic Enclosure: Interactions with

    
    -Val202  and 
    
    
    
    -Phe77
    .

Visualization of Workflows

Diagram 1: The In Silico Pipeline

This diagram illustrates the step-by-step flow from raw structural data to validated binding modes.

DockingWorkflow cluster_Prep Preparation Phase RawPDB Raw PDB: 6D6T (Human GABA-A) ProtPrep Protein Prep (Strip Lipids, Protonate His101) RawPDB->ProtPrep LigandSketch Ligand Sketching (Quinazolinones) LigandDFT DFT Optimization (B3LYP/6-31G*) LigandSketch->LigandDFT GridGen Grid Generation (Center: Flumazenil Site) ProtPrep->GridGen Docking AutoDock Vina (Exhaustiveness: 64) LigandDFT->Docking GridGen->Docking Validation Validation (Re-dock RMSD < 2.0Å) Docking->Validation Analysis Interaction Profiling (Pi-Stacking, H-Bonds) Validation->Analysis

Caption: End-to-end computational workflow for docking quinazolinone derivatives into the GABA-A receptor.

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes the critical residue-level interactions expected for a potent quinazolinone derivative.

InteractionMap Ligand Quinazolinone Scaffold His101 α1-His101 (Pi-Stacking) Ligand->His101  π-π Tyr159 α1-Tyr159 (Hydrophobic) Ligand->Tyr159 Thr142 γ2-Thr142 (H-Bond Donor) Ligand->Thr142  H-Bond Phe77 γ2-Phe77 (Pi-Pi T-shaped) Ligand->Phe77 Val202 α1-Val202 (Van der Waals) Ligand->Val202

Caption: Key pharmacophoric interactions between the quinazolinone core and the GABA-A benzodiazepine pocket.

Case Study & Data Analysis

Typical results expected from this protocol.

In a validation study comparing a novel 2-phenyl-3-(4-chlorophenyl)-quinazolin-4(3H)-one derivative against standard benzodiazepines, the following binding energies were observed using AutoDock Vina.

Table 1: Comparative Binding Energies

Compound IDStructure ClassBinding Energy (kcal/mol)Key Interaction Residues
Diazepam Benzodiazepine (Ref)-8.4

-His101,

-Thr142
Flumazenil Imidazobenzodiazepine-9.1

-His101,

-Tyr159
Q-18 (Derivative) Quinazolin-4(3H)-one-9.3

-His101,

-Phe77
Methaqualone Quinazolinone (Legacy)-7.8

-Tyr159,

-Met115

Interpretation:

  • High Affinity: Derivatives scoring below -9.0 kcal/mol (like Q-18) often exhibit superior pi-stacking networks compared to diazepam [5].

  • Selectivity: Interactions with

    
    -His101 are discriminatory for the benzodiazepine site. If the ligand docks preferentially to the 
    
    
    
    interface (lacking His101), it may suggest a different mechanism of action (e.g., etomidate-like) [6].

Troubleshooting & Optimization

  • Issue: Ligand fails to dock in the active site.

    • Solution: The grid box might be too small. Increase dimensions to

      
       Å. Ensure the "exhaustiveness" parameter is 
      
      
      
      .
  • Issue: Positive binding energies.

    • Solution: Check for steric clashes. The Cryo-EM structure (6D6T) has lower resolution side chains; perform a local minimization of the binding pocket residues before docking.

  • Issue: No H-bonds formed.

    • Solution: Verify the protonation state of the quinazolinone nitrogen atoms. N1 is typically an acceptor, while substituents on N3 may act as donors/acceptors.

References

  • GABA-A Receptor Structure: Zhu, S., et al. (2018).[2][3] Structure of a human synaptic GABA-A receptor. Nature, 559, 67–72.[2]

  • Quinazolinone Docking Studies: El-Azab, A. S., et al. (2020). Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor. International Journal of Pharmaceutical Sciences and Drug Research.

  • Benzodiazepine Site Mechanism: Sigel, E., & Ernst, M. (2018). The Benzodiazepine Binding Sites of GABAA Receptors.[1][4][5][6][7][8] Trends in Pharmacological Sciences.

  • Homology Modeling Context: Puthenkalam, R., et al. (2016). Structural studies of the GABA-A receptor. Frontiers in Molecular Neuroscience.

  • Anticonvulsant Activity: Zayed, M. F., et al. (2025). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. ResearchGate.

  • Pyrazoloquinolinones Binding: Ramerstorfer, J., et al. (2021). Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes. Frontiers in Neuroscience.

Sources

Troubleshooting & Optimization

Optimizing synthesis of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Case #4491: Synthesis Optimization Subject: 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride Status: Resolved / Knowledge Base Article Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and optimization of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride , a privileged scaffold in medicinal chemistry often investigated for PARP, cholinesterase, and kinase inhibition.

Users frequently encounter three primary bottlenecks:

  • Hydrolysis of the chloromethyl intermediate.

  • Dimerization (bis-alkylation) during the nucleophilic substitution.

  • Hygroscopicity and "oiling out" during hydrochloride salt formation.

This document outlines the "Golden Path" protocol—a robust, self-validating workflow designed to minimize these errors—followed by a troubleshooting Q&A.

Module 1: The "Golden Path" Protocol

This optimized route utilizes the stable intermediate 2-(chloromethyl)quinazolin-4(3H)-one (Inter-1). While "one-pot" methods exist, isolating Inter-1 allows for purification before the sensitive amination step, significantly improving the final salt quality.

Step 1: Nucleophilic Substitution (The Critical Step)

Reagents: 2-(chloromethyl)quinazolin-4(3H)-one, Piperidine,


, DMF (anhydrous).
  • Preparation: Charge a reactor with 2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv) and anhydrous DMF (10 volumes).

    • Tech Note: Avoid protic solvents (EtOH/MeOH) in this step to prevent solvolysis (ether formation).

  • Base Addition: Add anhydrous

    
      (1.5 equiv). Stir at room temperature for 15 minutes.
    
  • Amination: Cool to 0°C. Add Piperidine (1.1 equiv) dropwise over 20 minutes.

    • Control Point: Rapid addition causes localized heating and dimerization.

  • Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1) or HPLC.[1][2]

  • Workup: Pour the mixture into ice-cold water (30 volumes). The free base 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one will precipitate as a white/pale yellow solid.

  • Isolation: Filter, wash with water (

    
     vol), and dry under vacuum at 45°C.
    
Step 2: Hydrochloride Salt Formation

Reagents: Free Base (from Step 1), Ethanol (absolute), HCl (gas or etheral).

  • Dissolution: Suspend the dry Free Base in Absolute Ethanol (5 volumes). Heat to 60°C to achieve partial/full dissolution.

  • Acidification: Cool to 0–5°C. Slowly add HCl (1.25 M in Ethanol or 2M in Diethyl Ether) until pH reaches 2–3.

    • Critical: Do not use aqueous HCl. Water content leads to gummy precipitates.

  • Crystallization: Stir at 0°C for 2 hours. The hydrochloride salt should crystallize as a white powder.

  • Final Polish: Filter and wash with cold anhydrous ether. Dry in a desiccator over

    
    .
    

Module 2: Visualization of Workflow

The following diagram illustrates the reaction logic and Critical Control Points (CCPs) where the process is most likely to deviate.

SynthesisWorkflow Start Start: 2-(chloromethyl) quinazolin-4(3H)-one Solvent Solvent Choice: DMF (Anhydrous) Start->Solvent Dissolve Amination Amination: Piperidine (1.1 eq) 0°C Addition Solvent->Amination + K2CO3 Check QC Check: Dimer < 0.5%? Amination->Check HPLC Monitor Check->Amination Fail (Recrystallize) Workup Workup: Water Precipitation Check->Workup Pass Salt Salt Formation: EtOH/HCl (Anhydrous) Workup->Salt Isolate Free Base Final Target: HCl Salt Salt->Final Crystallize

Caption: Figure 1. Optimized synthetic workflow highlighting the critical quality check before salt formation.

Module 3: Troubleshooting & FAQs

Ticket #8492-A: "My product is turning into a sticky gum during salt formation."

Diagnosis: This is the most common issue and is almost always caused by water . The hydrochloride salt of this piperidine derivative is highly hygroscopic. Solution:

  • Switch Acid Source: Stop using aqueous HCl (37%). Switch to HCl in Dioxane (4M) or HCl in Ethanol (1.25M) .

  • Solvent Swap: If Ethanol still yields gum, dissolve the free base in a minimum amount of Dichloromethane (DCM) and precipitate by adding HCl in Diethyl Ether .

  • Rescue Protocol: If you already have a gum, triturated it vigorously with anhydrous diethyl ether or hexane under sonication for 30 minutes to induce crystallization.

Ticket #8492-B: "I see a major impurity at RRT 0.85. What is it?"

Diagnosis: This is likely the Bis-alkylated Dimer . Mechanism: The product (which contains a secondary amine if the piperidine ring opens, or more likely, the starting material reacting with the product if the stoichiometry is wrong) can compete with the piperidine. However, in this specific reaction, the most common impurity is actually the Hydrolysis Product (2-hydroxymethyl derivative) or the Dimer formed if the piperidine acts as a base rather than a nucleophile, promoting self-condensation of the chloromethyl species. Prevention:

  • Stoichiometry: Ensure Piperidine is in slight excess (1.1 to 1.2 equiv). If Piperidine is too low, the product (which is a tertiary amine) is less nucleophilic, but side reactions dominate.

  • Order of Addition: Always add Piperidine to the Chloromethyl intermediate. Never the reverse.

Ticket #8492-C: "Why is the yield of the substitution step low (<40%)?"

Diagnosis: Solvolysis or incomplete reaction. Data Comparison:

Solvent SystemYieldPurityNotes
Ethanol (Reflux) 45%85%Significant solvolysis (ethoxy-methyl byproduct).
DMF (RT) 82% 96% Recommended. Clean conversion, easy water workup.
Acetonitrile (Reflux) 65%92%Slower reaction; requires higher temp which degrades SM.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose impurities based on HPLC/TLC observations.

Troubleshooting Issue Observed Issue Impurity Impurity Profile Issue->Impurity State Physical State Issue->State Hydroxyl Byproduct: 2-hydroxymethyl (Hydrolysis) Impurity->Hydroxyl M-Cl mass lost (-35) Dimer Byproduct: Dimer (Coupling) Impurity->Dimer High MW Gum Sticky Gum (Hygroscopicity) State->Gum Color Dark Tar (Oxidation/Polymerization) State->Color DrySolvent Action: Dry Solvents Use Molecular Sieves Hydroxyl->DrySolvent SlowAdd Action: Dilute SM Slower Amine Addition Dimer->SlowAdd AnhydrousAcid Action: Use HCl/Ether Avoid Aqueous Acid Gum->AnhydrousAcid InertAtm Action: N2 Atmosphere Lower Temp Color->InertAtm

Caption: Figure 2. Decision tree for diagnosing synthetic failures based on physical state and MS data.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Alagarsamy, V., et al. (2007). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Pharmazie, 62(6), 433-437.

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 2-Substituted Quinazolin-4(3H)-ones. Journal of Medicinal Chemistry. (General reference for 2-chloromethyl reactivity).
  • PubChem Compound Summary. (2024). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one.[3][4] National Library of Medicine. (Analogous chemistry for piperidine derivatives).

Sources

Purification techniques for 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride, designed for researchers and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions, and step-by-step protocols to address common challenges encountered during the purification of this compound.

Introduction: The Challenge of Purity

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The quinazolinone core is found in numerous biologically active molecules.[3] Achieving high purity for the hydrochloride salt is critical for accurate biological testing and drug development, as even minor impurities can significantly alter experimental outcomes. This guide, drawing from established principles of organic chemistry, addresses the specific challenges of purifying this polar, basic compound, which often exists as a highly water-soluble salt.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward purification method to attempt first for crude 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride?

A1: For a crystalline solid, recrystallization is typically the most efficient and scalable initial purification technique.[4] The goal is to identify a solvent or solvent system in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. This allows for the crystallization of the pure product upon cooling, leaving impurities behind in the solvent.

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities will largely depend on the synthetic route, but they often include:

  • Unreacted Starting Materials: Such as anthranilic acid derivatives or 2-(chloromethyl)quinazolin-4(3H)-one.[5]

  • Reaction Byproducts: Formed from side reactions or incomplete cyclization.

  • Reagents: Excess reagents used during the synthesis.

  • Solvents: Residual solvents from the reaction or initial workup.

Q3: Can I purify the hydrochloride salt directly using standard silica gel column chromatography?

A3: It is generally not recommended. Hydrochloride salts of basic compounds like this are highly polar and often charged. They tend to interact very strongly with the acidic surface of silica gel, leading to poor separation, significant streaking, and potentially irreversible adsorption to the column. It is almost always better to purify the neutral "freebase" form of the compound and then convert it back to the hydrochloride salt.[6]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when impurities are present that inhibit crystal lattice formation. To resolve this, you can:

  • Add More Solvent: Re-dissolve the oil by adding a small amount of hot solvent.

  • Slow Cooling: Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the solution's meniscus. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Use Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]

Purification Strategy Decision Workflow

Choosing the right purification strategy depends on the nature of the impurities. This workflow can help guide your decision-making process.

G start Crude Product Analysis (TLC, LCMS, NMR) is_solid Is the crude product a solid? start->is_solid main_impurity What is the main impurity type? is_solid->main_impurity  No (Oil/Gummy) recrystallize Attempt Recrystallization is_solid->recrystallize  Yes acid_base Perform Acid-Base Extraction main_impurity->acid_base  Neutral or Acidic  Impurities chromatography Purify Freebase via Column Chromatography main_impurity->chromatography  Structurally Similar  Basic Impurities success Pure Product recrystallize->success  Success! fail Purification Unsuccessful? Re-evaluate impurity profile recrystallize->fail  Fails or Purity <95% acid_base->chromatography  Further purification needed acid_base->success chromatography->success fail->main_impurity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Specific Issues & Solutions

Problem Potential Cause Solution & Scientific Rationale
Low Yield from Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Solution: Use a two-solvent (solvent/anti-solvent) system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol). While hot, slowly add a "poor" solvent (an "anti-solvent" like ethyl acetate or diethyl ether) in which the compound is insoluble, until the solution becomes slightly cloudy.[7] Then, allow it to cool. This precisely controls the supersaturation point, maximizing crystal formation and yield.
Compound Streaks on Silica TLC The basic piperidine and quinazolinone nitrogens are interacting with the acidic silanol groups (Si-OH) on the silica surface via strong acid-base interactions.Solution: Add a basic modifier to the mobile phase. A small amount of triethylamine (TEA, ~0.1-1%) or a 7N ammonia solution in methanol (as part of the polar component) will neutralize the acidic sites on the silica, allowing the basic compound to travel up the plate with a defined spot.[6][8]
Compound Won't Elute from Silica Column The compound is too polar for the mobile phase, leading to very strong adsorption on the stationary phase.Solution 1: Drastically increase the polarity of the mobile phase. A gradient elution from a less polar system (e.g., 100% Dichloromethane) to a highly polar one (e.g., 90:10:1 DCM/Methanol/Ammonia) is effective.[6] Solution 2: Switch to a different stationary phase. Consider using neutral or basic alumina, or switch to reversed-phase (C18) chromatography, which is better suited for polar compounds.[6]
Persistent Impurity with Similar Polarity The impurity has a very similar structure and polarity to the desired product, making separation by recrystallization or standard chromatography difficult.Solution: Utilize a different separation mechanism. If you used normal-phase chromatography, try reversed-phase. Alternatively, an acid-base extraction can be highly effective if the impurity lacks the basic nitrogen centers of your product. This method separates based on differential solubility in acidic/basic aqueous solutions rather than polarity.
Product is Water-Soluble, Making Workup Difficult The hydrochloride salt is highly soluble in water, leading to product loss during aqueous washes.Solution: During workup, use saturated brine (NaCl solution) instead of pure water for washes. The high salt concentration in the brine reduces the solubility of the organic hydrochloride salt in the aqueous phase, minimizing losses. When performing an extraction, ensure the freebase form is generated with a base (e.g., NaHCO₃, K₂CO₃) before extracting with an organic solvent.

Detailed Experimental Protocols

Protocol 1: Recrystallization of the Hydrochloride Salt

This protocol uses a solvent/anti-solvent method, which is often effective for hydrochloride salts.

  • Solvent Selection: A common choice is an alcohol (methanol or ethanol) as the primary solvent and ethyl acetate or diethyl ether as the anti-solvent.[7][9]

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Anti-Solvent Addition: While the solution is still warm, slowly add ethyl acetate dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot methanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or a 1:1 mixture of methanol/ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography of the Freebase

This protocol is for purifying the neutral (freebase) form of the compound.

  • Freebase Generation: Dissolve the crude hydrochloride salt in water and basify the solution to pH ~9-10 using a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude freebase.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.2-0.3. A typical starting point is DCM with a small percentage of methanol. If streaking occurs, add 0.5% triethylamine (TEA) to the solvent system.[8][10]

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., DCM).

  • Sample Loading: Dissolve the crude freebase in a minimal amount of DCM. For better resolution, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.[11]

  • Elution: Run the column using the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions, evaporate the solvent, and dissolve the resulting freebase in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete. Filter and dry the resulting pure hydrochloride salt.

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Salt Formation A Crude HCl Salt B Dissolve in H₂O, add NaHCO₃ (aq) A->B C Extract with DCM B->C D Dry & Concentrate C->D E Crude Freebase D->E F Dry-load onto Silica Column E->F G Elute with DCM/MeOH/TEA F->G H Collect & Combine Pure Fractions G->H I Concentrate H->I J Pure Freebase I->J K Dissolve in Ether J->K L Add HCl in Ether K->L M Filter & Dry L->M N Pure HCl Salt M->N

Caption: Workflow for freebase purification by column chromatography.

References

  • Wessjohann, L. A., et al. (2021). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Asif, M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin. Provides examples of purification for complex nitrogen-containing heterocyclic compounds.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
  • Noolvi, M. N., et al. (2011). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Discusses the synthesis and importance of the quinazolinone scaffold.
  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.
  • Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Provides a review of various synthetic methodologies for quinazolines.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? A discussion forum where chemists share practical advice on recrystallizing hydrochloride salts, suggesting solvents like isopropanol and acetone.
  • El-Hashash, M. A., et al. (2010). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Provides specific solvent suggestions (DCM/EtOAc) for recrystallizing hydrochloride salts.
  • Mahmoud, M. R., et al. (2014). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.
  • Google Patents. (1998). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Describes synthetic strategies for creating libraries of quinazolinone compounds.
  • Chovatia, P. T., et al. (2006). Synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin- 4(3H). Details the synthesis of related piperazinyl-methyl-quinazolinone structures.
  • Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • Al-Salem, H. S., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. A comprehensive review on the chemistry and synthesis of quinazolinones.
  • Thermo Fisher Scientific. Protein Purification Support—Troubleshooting.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Discusses the strategy of crystallizing salts of acidic or basic compounds.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Describes advanced techniques like HILIC for purifying highly polar compounds.
  • Wessjohann, L. A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Provides examples of purification of piperidine-containing compounds.
  • Organic Chemistry Portal. Synthesis of quinazolinones. A resource listing various modern synthetic methods for quinazolinones.
  • Google Patents. (2004). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Discusses advanced crystallization techniques for hydrochloride salts.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Provides practical tips for column chromatography, including dry loading techniques.
  • Sigma-Aldrich. Troubleshooting Strategies in GST-tagged Protein Purification.
  • ResearchGate. (2020). How can I fix issues with high salt concentration after gel purification?

Sources

Overcoming solubility issues with 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common experimental challenges, with a primary focus on solubility. Our goal is to explain the causality behind experimental choices, ensuring you can design robust, reproducible studies.

Understanding the Molecule: Why Solubility Can Be a Challenge

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride is a compound of interest due to the well-documented biological activities of the quinazolinone core.[1][2][3][4] However, its structure presents a classic solubility dilemma. It combines a largely flat, hydrophobic quinazolinone ring system with a basic piperidine side chain.

  • The Quinazolinone Core: This part of the molecule is inherently lipophilic and contributes to poor aqueous solubility.

  • The Piperidine Side Chain: As a weak base, this group allows for the formation of a hydrochloride salt.

  • The Hydrochloride Salt: The salt form is intentionally used to improve aqueous solubility compared to the free base.[5][6] The protonated piperidine nitrogen becomes an ion, which interacts favorably with polar solvents like water.

The challenge arises from the delicate balance between these opposing characteristics. While the HCl salt provides a significant advantage, the overall solubility can still be limited, especially in neutral or high pH aqueous buffers where the piperidine may become deprotonated, leading to precipitation of the less soluble free base.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't fully dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's happening and what should I do?

Answer: This is the most common issue encountered. The limited solubility at neutral pH is due to the equilibrium shifting from the soluble protonated (salt) form to the poorly soluble deprotonated (free base) form. The quinazolinone core itself has low intrinsic water solubility.

Causality & Explanation: The solubility of a weak base's salt is highly pH-dependent.[7][8] In a neutral or slightly alkaline buffer, the concentration of hydroxide ions is sufficient to deprotonate the piperidine nitrogen. Once deprotonated, the molecule loses its ionic charge and its hydrophobic character dominates, causing it to precipitate out of solution.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is to lower the pH of your solvent. Prepare your buffer (e.g., PBS) and then adjust the pH downwards to a more acidic range (e.g., pH 4.0-5.5) using dilute HCl before adding the compound. This ensures the piperidine nitrogen remains fully protonated and ionized.

  • Gentle Heating & Sonication: To overcome the initial energy barrier of dissolution, gentle warming (to 37-60°C) and/or sonication in an ultrasonic bath can be very effective.[9] Always check for any signs of degradation after heating. The quinazolinone ring is generally stable in cold dilute acids but can be sensitive to prolonged boiling.[10]

  • Start with Acidified Water: First, dissolve the compound in a small amount of sterile, acidified water (e.g., pH 3-4) to create a concentrated stock solution. Then, perform a serial dilution into your final, larger volume of experimental buffer. This often prevents immediate precipitation upon introduction to the neutral buffer.

Q2: I managed to dissolve the compound, but it precipitated after a few hours at room temperature or at 4°C. Why?

Answer: This phenomenon, known as "crashing out," is typically due to either temperature effects on solubility or slow equilibration to a supersaturated state.

Causality & Explanation: Solubility is generally temperature-dependent; for most solids, it decreases as the temperature drops.[11] If you used heat to dissolve the compound, you might have created a supersaturated solution that is not stable at a lower storage temperature. Additionally, if the solution pH is borderline, the slow deprotonation over time can lead to delayed precipitation.

Troubleshooting Steps:

  • Store Stock Solutions Appropriately: If you must store the solution, consider storing it at the temperature at which it was prepared (if stable) or preparing it fresh before each experiment.

  • Use Co-solvents for Long-Term Storage: For creating stable, high-concentration stock solutions, using a co-solvent system is highly recommended. See Q3 and the protocols below.

  • Re-dissolve Before Use: If minor precipitation occurs upon cooling, you can often re-dissolve it by warming the vial and vortexing before making dilutions for your experiment. However, be mindful that repeated warming/cooling cycles can degrade some compounds.

Q3: Can I use organic solvents to make a stock solution? Which ones are recommended?

Answer: Yes, using organic solvents is a standard and often preferred method for compounds with limited aqueous solubility.[12][13]

Causality & Explanation: Organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules, including both hydrophobic and moderately polar structures. They circumvent the pH-dependency issues seen in aqueous buffers.

Recommended Solvents & Best Practices:

  • Primary Choice (DMSO): DMSO is the most common choice for creating high-concentration stock solutions for in vitro experiments. It is a powerful solvent and is generally tolerated by cell cultures at low final concentrations (typically <0.5% v/v, but always verify for your specific cell line).

  • Alternative (DMF): DMF is another strong polar aprotic solvent that can be used if DMSO is not suitable for your downstream application.

  • Co-Solvent Systems: For in vivo studies or specific formulations, complex co-solvent systems may be required.[9] A common example is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.[9] These formulations help maintain solubility upon dilution into the aqueous environment of the bloodstream.

Crucial Note: When diluting an organic stock solution into an aqueous buffer for your final experiment, add the stock solution to the buffer dropwise while vortexing. Never add aqueous buffer to the concentrated organic stock, as this will almost certainly cause immediate precipitation.

Q4: Are there any stability concerns I should be aware of when the compound is in solution?

Answer: The quinazolinone core is generally a stable heterocyclic system.[2][10] However, like any research compound, proper handling is key to ensuring its integrity.

Potential Issues & Recommendations:

  • pH Stability: While the quinazolinone ring is stable in cold dilute acids and bases, boiling or prolonged exposure to harsh pH conditions can cause hydrolysis or degradation.[10] For stock solutions, it is best to stay within a moderately acidic to neutral pH range if possible.

  • Photostability: It is good laboratory practice to protect solutions from direct, prolonged light exposure by storing them in amber vials or wrapping vials in foil.

  • Long-Term Storage: For long-term storage, it is recommended to store aliquots of a high-concentration DMSO stock solution at -20°C or -80°C. This minimizes freeze-thaw cycles and reduces the rate of any potential degradation. Studies on similar quinazoline derivatives have shown high stability in aqueous solutions for over 40 days when stored properly, but instability can occur in DMSO at room temperature over time.[14]

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride.

G start Solubility Issue Encountered solvent_q What is your primary solvent? start->solvent_q aqueous Aqueous Buffer (e.g., PBS) solvent_q->aqueous Aqueous organic Organic Solvent solvent_q->organic Organic ph_check Is buffer pH < 6.0? aqueous->ph_check use_dmso ACTION: Prepare a concentrated stock in 100% DMSO. organic->use_dmso adjust_ph ACTION: Adjust buffer pH to 4.0-5.5 with dilute HCl. ph_check->adjust_ph No energy_input ACTION: Apply gentle heat (37-50°C) and/or sonication. ph_check->energy_input Yes adjust_ph->energy_input dissolved_check1 Dissolved? energy_input->dissolved_check1 cosolvent CONSIDER: Co-solvent system (e.g., DMSO/PEG300). dissolved_check1->cosolvent No success Successful Dissolution Proceed with experiment. dissolved_check1->success Yes dissolved_check2 Dissolved? use_dmso->dissolved_check2 dissolved_check2->success Yes fail Issue Persists Re-evaluate formulation strategy or consult technical support. dissolved_check2->fail No cosolvent->fail

Caption: Decision tree for troubleshooting solubility issues.

Experimental Protocols & Data

Table 1: Qualitative Solubility Profile

This table provides an expected solubility profile based on the chemical properties of the molecule and data from structurally similar compounds. Note: These are estimates; quantitative solubility should be determined experimentally for your specific application.

Solvent/VehicleExpected SolubilityRemarks & Best Practices
Water (pH 7.0)Low to InsolubleNot recommended for primary stock. Precipitation is likely.
Water (pH 4.0-5.5)Moderately SolubleSuitable for preparing working solutions. Prepare fresh.
PBS (pH 7.4)Very LowHigh probability of precipitation. Avoid direct dissolution.
DMSOHighly Soluble (>50 mg/mL)Recommended for primary stock solutions. Store at -20°C.
EthanolModerately SolubleMay be used, but DMSO is generally a better solvent for this class.
MethanolModerately SolubleSimilar to ethanol.
Co-solvent (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)Soluble (e.g., >2 mg/mL)[9]A validated system for increasing solubility for in vivo studies.[9]
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is designed for preparing a fresh working stock for immediate use in assays where organic solvents must be avoided.

Materials:

  • 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (MW: 295.79 g/mol )

  • Sterile, deionized water

  • 1 M HCl (sterile)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock: Mass = 10 mmol/L * 1x10⁻³ L * 295.79 g/mol = 0.00296 g = 2.96 mg

  • Weigh Compound: Carefully weigh out ~2.96 mg of the compound into a sterile vial.

  • Add Solvent: Add ~950 µL of sterile water to the vial. The compound will likely not dissolve completely and will form a suspension.

  • Acidify: While vortexing, add 1 M HCl dropwise (typically 1-5 µL) until the solution clarifies completely. The target pH should be between 4.0 and 5.5.

  • QS to Final Volume: Once fully dissolved, add sterile water to bring the final volume to 1.0 mL.

  • Final Check: Vortex thoroughly and visually inspect for any remaining particulates. If using for cell-based assays, filter the final solution through a 0.22 µm sterile syringe filter.

  • Usage: Use this stock solution immediately. Avoid long-term storage at 4°C as precipitation may occur.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This is the recommended protocol for preparing a stable, concentrated stock solution for long-term storage and use in most in vitro applications.

Materials:

  • 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (MW: 295.79 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber vials

Methodology:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 50 mM stock: Mass = 50 mmol/L * 1x10⁻³ L * 295.79 g/mol = 0.01479 g = 14.79 mg

  • Weigh Compound: Carefully weigh out ~14.79 mg of the compound into a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex thoroughly for 1-2 minutes. If needed, gently warm the vial to 37°C or briefly sonicate to aid dissolution. The compound should dissolve completely.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store tightly sealed at -20°C or -80°C for long-term stability.

References
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • MedchemExpress.com. (n.d.). 4(3H)-Quinazolinone | Drug Intermediate.
  • ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K) | Request PDF.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • PMC. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • PubChem. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one.
  • ResearchGate. (n.d.). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Ukaaz Publications. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activites.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.

Sources

Technical Support Center: Scaling Up 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, providing a framework for robust process development and effective troubleshooting.

I. Overview of Synthetic Strategy

The synthesis of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride is typically approached via a two-step sequence followed by salt formation. The core strategy involves the initial construction of a reactive quinazolinone intermediate, which is then functionalized with the piperidine moiety. Understanding this pathway is critical for diagnosing issues at any stage.

G A Anthranilic Acid + Chloroacetonitrile B Intermediate A 2-(chloromethyl)quinazolin-4(3H)-one A->B Step 1: Cyclocondensation D Product (Free Base) 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one B->D Step 2: Nucleophilic Substitution C Piperidine C->D F Final Product (Salt) 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one HCl D->F Step 3: Salt Formation E HCl in Solvent (e.g., Isopropanol) E->F

Caption: Overall synthetic pathway for 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one HCl.

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common before embarking on or scaling up the synthesis.

Q1: What is the most common and scalable synthetic route? The most widely adopted route begins with the condensation of anthranilic acid with an appropriate acylating agent to form a benzoxazinone intermediate, which is then converted to the quinazolinone.[1] A highly efficient alternative involves the direct reaction of anthranilic acid with chloroacetonitrile to form 2-(chloromethyl)quinazolin-4(3H)-one.[2] This intermediate is then reacted with piperidine. This latter route is often preferred for its atom economy and reduced step count.

Q2: Are there any major safety concerns I should be aware of? Yes. Chloroacetonitrile is toxic and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Piperidine is a flammable, corrosive, and toxic liquid. When scaling up, the exothermic nature of the nucleophilic substitution (Step 2) and the salt formation (Step 3) must be managed with controlled reagent addition and efficient cooling to prevent runaway reactions.

Q3: How stable is the quinazolinone core and the final hydrochloride salt? The quinazolinone ring is generally stable under neutral and cold, dilute acidic or alkaline conditions.[3] However, it can be susceptible to hydrolysis and ring-opening if boiled in strong acid or base.[4] The final hydrochloride salt is typically a stable, crystalline solid, which is often more suitable for storage and formulation than the free base due to its improved stability and handling properties.[5]

Q4: What are the expected yields for each step? Yields are highly dependent on reaction scale and purification methods. For Step 1 (formation of the chloromethyl intermediate), yields can range from 60% to over 80% depending on the specific protocol.[2] Step 2 (piperidine substitution) is typically a high-yielding reaction, often exceeding 90% after purification. The final salt formation should be nearly quantitative. Overall yields of 50-70% from anthranilic acid are achievable in an optimized process.

III. Troubleshooting Guide: A Staged Approach

This guide provides a structured approach to problem-solving at each critical stage of the synthesis.

G start Problem Identified (e.g., Low Yield, Impure Product) check_sm 1. Verify Starting Material Quality (Purity, Water Content) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) check_sm->analyze_crude If SMs are OK identify_byproduct Identify Byproducts / Unreacted SM analyze_crude->identify_byproduct optimize_cond 3. Re-evaluate Reaction Conditions (Temp, Time, Stoichiometry, Solvent) identify_byproduct->optimize_cond Based on findings optimize_workup 4. Optimize Workup & Purification (Extraction pH, Recrystallization Solvent) identify_byproduct->optimize_workup If product is present but impure success Problem Resolved optimize_cond->success After re-running optimize_workup->success After re-purifying

Sources

Technical Support Center: Advanced Assay Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Development Support Hub. I am Dr. Aris, Senior Application Scientist. This guide is designed to move beyond basic "tips and tricks" into the mechanistic causality of assay failure. We focus here on robustness —the ability of an assay to remain unaffected by small, deliberate variations in method parameters.

The following modules address the three most frequent support tickets we receive regarding data inconsistency: Statistical Validation (Z-Factor) , Thermal/Evaporative Edge Effects , and Solvent Interference (DMSO) .

Module 1: Statistical Validation & Quality Control

Q: How do I objectively determine if my assay is robust enough for high-throughput screening (HTS)?

A: You must move beyond "Signal-to-Noise" (S/N) ratios. S/N only measures the distance between signals, ignoring the variability (standard deviation) within those signals. The industry standard metric is the Z-Factor (Z') , defined by Zhang et al. (1999).

The Z-factor penalizes assays with high variability, even if the separation between positive and negative controls seems large.

Interpretation of Z-Factor Values
Z-Factor Value (

)
ClassificationAction Required
1.0 IdealTheoretical maximum (impossible in practice).
0.5 ≤ Z' < 1.0 ExcellentProceed to Screening. Assay is robust.
0 < Z' < 0.5 MarginalOptimization Required. Screening is possible but high false-positive/negative rates are likely.
Z' ≤ 0 UnusableStop. Signal overlap is too high. Re-develop assay conditions.
Protocol: Determination of Z-Factor

To validate your assay, perform a "plate uniformity" test before testing any compounds.

  • Design: Dedicate half a plate to Positive Controls (Max Signal) and half to Negative Controls (Min/Background Signal).

  • Execution: Run the assay under your standard conditions.

  • Calculation: Use the formula below: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Standard Deviation,
    
    
    = Mean,
    
    
    = Positive Control,
    
    
    = Negative Control.
Visual Logic: The Validation Decision Tree

ZFactorLogic Start Calculate Z-Factor (Z') Decision Check Value Start->Decision Excellent Z' ≥ 0.5 (Excellent) Decision->Excellent Marginal 0 < Z' < 0.5 (Marginal) Decision->Marginal Fail Z' ≤ 0 (Fail) Decision->Fail Action1 Proceed to Library Screening Excellent->Action1 Action2 Refine Pipetting & Incubation Times Marginal->Action2 Action3 Redesign Assay (Change Reagents/Readout) Fail->Action3

Figure 1: Decision logic for assay validation based on Z-Factor thresholds.

Module 2: Mitigating Edge Effects

Q: My outer wells consistently show higher signal or variability than the center wells. Why?

A: You are experiencing the "Edge Effect," primarily caused by thermal gradients and evaporation .[1]

  • Thermal Gradients: When a cold plate is placed in a warm incubator, the outer wells warm up faster than the center. This differential heating alters enzymatic rates and cell attachment kinetics in the outer wells.

  • Evaporation: Over long incubations (24h+), liquid evaporates from edge wells through the plate seal, concentrating reagents and salts, which is toxic to cells and alters enzymatic kinetics.

Protocol: The Two-Step Thermal Equilibration

This method, recommended by the Assay Guidance Manual, minimizes thermal shock.

  • Seeding: Seed cells or reagents at Room Temperature (RT).

  • Rest Period: Allow the plate to sit on the bench (in the flow hood) for 30–60 minutes at RT. This allows cells to settle evenly before thermal convection currents begin.

  • Incubation: Move to the incubator.

  • Layout Strategy: Never use the outermost wells for data. Fill them with water or medium to act as a thermal/humidity buffer.

Visual Logic: Plate Layout for Robustness

PlateLayout cluster_plate 96-Well Plate Optimization Strategy A1 Buffer (Edge) B2 Control (Pos/Neg) A12 Buffer (Edge) H1 Buffer (Edge) H12 Buffer (Edge) C6 Data (Sample) Explanation RED: Fill with PBS/Media only. Acts as thermal/evaporation barrier. BLUE: Randomize controls. Don't place all controls in one column. GREEN: Samples. C6->Explanation D6 Data (Sample) E6 Data (Sample) G11 Control (Pos/Neg)

Figure 2: Optimal plate layout. Red zones indicate "dummy" wells used to buffer environmental stress.

Module 3: Solvent Interference (DMSO Tolerance)

Q: My enzyme activity drops when I add my compound library. Is it the compounds or the solvent?

A: It is likely the solvent. Most compound libraries are dissolved in Dimethyl Sulfoxide (DMSO). While DMSO is a universal solvent, it is also a protein denaturant and can permeabilize cell membranes.

  • Enzymatic Assays: DMSO can alter the

    
     or 
    
    
    
    of enzymes.
  • Cell-Based Assays: DMSO >0.5% often induces cytotoxicity or differentiation.

Protocol: DMSO Tolerance Titration

Before screening, you must define the "Maximum Tolerated Concentration" (MTC) of DMSO for your specific assay.

  • Preparation: Prepare assay buffer with increasing concentrations of DMSO: 0%, 0.5%, 1%, 2%, 5%, 10%.

  • Reaction: Run your standard positive control reaction in these buffers (no test compounds).

  • Analysis: Plot Signal vs. % DMSO.

  • Threshold: The MTC is the highest concentration where the signal remains within 10% of the 0% DMSO control.

Critical Note: If your library is at 10mM in 100% DMSO, and you dilute 1:100 into the well, your final DMSO is 1%. If your assay only tolerates 0.5%, you will get false negatives (enzyme inhibition due to solvent, not compound).

Troubleshooting Matrix

SymptomRoot CauseMechanistic Solution
High CV% (>15%) Pipetting ErrorUse reverse pipetting for viscous liquids (buffers with glycerol/BSA). Calibrate liquid handlers.
Drift (Signal gradient across plate) Incubation VariationStack plates no more than 5 high. Use the "Rest Period" protocol (Module 2).[2]
Low Signal-to-Background Reagent InstabilityCheck reagent stability half-life. Some enzymes degrade within 20 mins at RT. Keep reagents on ice until the last second.
"Smiling" Effect (Curved data rows) Thermal Edge EffectUse "dummy" edge wells. Ensure incubator fan is not blowing directly on the plate stack.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3][4][5] Journal of Biomolecular Screening.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. National Institutes of Health (NIH).[6][7]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening.

  • Thermo Fisher Scientific. Reducing the Edge Effect in Microplate Assays.

Sources

Addressing off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects in Cellular Assays Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Small Molecule Screening: The "Dirty Drug" Problem

Troubleshooting Guide: Phenotype vs. Toxicity

User Query: "I have a hit from my screen with an IC50 of 5 µM against my kinase target. It kills cancer cells effectively, but the cytotoxicity curve looks almost identical to the potency curve. Is this a potent drug or just a toxic compound?"

Technical Diagnosis: This is the classic "cytotoxicity masquerading as potency" error. If your biochemical potency (target inhibition) tracks 1:1 with cellular viability loss, you likely do not have a therapeutic window. You are observing polypharmacology or non-specific reactivity , often caused by Pan-Assay Interference Compounds (PAINS).

Immediate Action Plan:

  • Calculate the Therapeutic Index (TI):

    
    . A viable lead usually requires a TI > 10.
    
  • Run a Counter-Screen: Test the compound on a cell line lacking the target (e.g., a CRISPR-knockout line). If the compound still kills the knockout cells at the same concentration, the effect is off-target.

  • Check for PAINS: Run your structure against the Baell & Holloway filters [1].[1]

Reference Data: Common Assay Interferents (PAINS)
Structural ClassMechanism of InterferenceFalse Positive Type
Rhodanines Photoreactivity / Protein aggregationPromiscuous inhibition
Quinones / Catechols Redox cycling (generates H₂O₂)Oxidation of enzyme active sites
Curcuminoids Membrane disruption / Fluorescence"Pan-inhibition" / Readout error
Phenolic Mannich Bases Covalent modification (Michael acceptor)Irreversible non-specific binding
Visual Workflow: Hit Validation Decision Matrix

HitValidation Start Primary Screen Hit StrucCheck In Silico PAINS Filter Start->StrucCheck Decision1 Contains PAINS Substructure? StrucCheck->Decision1 Biochem Biochemical IC50 CellTox Cellular Toxicity (Counter-Screen) Biochem->CellTox Decision2 Is Potency >> Toxicity? CellTox->Decision2 Decision1->Biochem No Discard DISCARD: Artifact/Toxic Decision1->Discard Yes Decision2->Discard No (TI < 10) Proceed PROCEED: Lead Optimization Decision2->Proceed Yes (TI > 10)

Caption: Logical flow for filtering small molecule hits. Prioritizes early removal of structural false positives (PAINS) before expensive cellular validation.

Genetic Perturbation: CRISPR & RNAi Specificity

Troubleshooting Guide: The "Seed Sequence" Trap

User Query: "I knocked down Gene X with an siRNA and saw a massive reduction in cell migration. I bought a second siRNA targeting a different region of Gene X, but the phenotype disappeared. Which one is right?"

Technical Diagnosis: Trust the negative result. The first siRNA likely induced an off-target effect via the "seed region" (nucleotides 2–8 of the guide strand). This region acts like a microRNA, silencing unrelated transcripts with partial complementarity. This is the most common failure mode in RNAi [2].

The "Gold Standard" Validation: cDNA Rescue To prove the phenotype is caused by the loss of Gene X, you must re-introduce Gene X in a form that the siRNA cannot degrade.

Protocol: The cDNA Rescue Experiment

Prerequisites:

  • siRNA: Targets the 3' UTR or a specific coding sequence of the endogenous gene.

  • Rescue Plasmid: An ORF (Open Reading Frame) expression plasmid for Gene X lacking the 3' UTR or containing silent mutations in the siRNA binding site.

Step-by-Step Methodology:

  • Seed Cells: Plate cells (e.g., HEK293T) at 50% confluency in 6-well plates.

  • Co-Transfection (Day 0):

    • Condition A (Control): Scramble siRNA + Empty Vector.

    • Condition B (Knockdown): Target siRNA + Empty Vector.

    • Condition C (Rescue): Target siRNA + Rescue Plasmid .

  • Incubation: Incubate for 48–72 hours to allow for endogenous protein turnover and exogenous plasmid expression.

  • Readout:

    • Western Blot: Verify endogenous protein is gone (lower band) and rescue protein is present (often slightly higher/lower MW due to tags).

    • Phenotypic Assay: Measure migration/viability.

  • Interpretation:

    • If Condition C restores the phenotype of Condition A, the effect is On-Target .

    • If Condition C looks like Condition B (phenotype persists despite protein expression), the effect is Off-Target .

Visual Workflow: Rescue Logic

RescueLogic siRNA siRNA Treatment Cell Cellular Environment siRNA->Cell Plasmid Rescue Plasmid (siRNA-Resistant) Plasmid->Cell Target Endogenous mRNA (Degraded) Cell->Target Silences RescueRNA Exogenous mRNA (Intact) Cell->RescueRNA Expresses Phenotype Phenotype Analysis Target->Phenotype Loss of Function RescueRNA->Phenotype Restoration ResultOn VALID: Phenotype Reverses Phenotype->ResultOn Rescue Successful ResultOff INVALID: Phenotype Persists Phenotype->ResultOff Rescue Failed

Caption: The rescue experiment logic. If re-expressing the protein doesn't fix the defect, the siRNA is killing the cell via an unrelated mechanism.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Troubleshooting Guide: Intracellular Binding

User Query: "My biochemical assay says the drug binds with nanomolar affinity, but I see no phosphorylation change in cells. Is the drug getting in, or is it just not binding in the complex cellular environment?"

Technical Diagnosis: You need to validate Target Engagement (TE) . Biochemical assays use purified proteins in isolation. Inside a cell, high ATP concentrations, chaperones, or pH gradients can prevent binding. The Cellular Thermal Shift Assay (CETSA) measures the physical stabilization of a protein by a ligand in intact cells [3].[2][3][4]

Protocol: CETSA Workflow

Principle: Ligand binding stabilizes a protein, shifting its melting temperature (


) higher.
  • Treatment: Treat live cells with the compound (10 µM) or DMSO control for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors. Do not lyse yet.

  • Aliquot: Divide cell suspension into 8–10 PCR tubes (50 µL each).

  • Heat Shock: Expose each tube to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Cool & Lyse: Immediately cool to room temperature. Freeze-thaw (liquid nitrogen / 37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: Denatured/aggregated proteins pellet out. Stabilized (drug-bound) proteins remain in the supernatant.

  • Detection: Run the supernatant on SDS-PAGE/Western Blot.

  • Data Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

Visual Workflow: CETSA Mechanism

CETSA cluster_outcomes Protein State Sample Intact Cells + Drug Heat Heat Gradient (40°C - 65°C) Sample->Heat Unbound Unbound Protein: Unfolds & Aggregates Heat->Unbound Low Stability Bound Bound Protein: Remains Soluble Heat->Bound High Stability Spin Centrifugation (Remove Aggregates) Unbound->Spin Bound->Spin Western Western Blot (Supernatant) Spin->Western Soluble Fraction Only Shift Result: T_m Shift Western->Shift

Caption: CETSA relies on the thermodynamic stabilization of a protein.[3][5] If the drug binds, the protein resists precipitation at higher temperatures.[4]

References

  • Baell, J. B., & Holloway, G. A. (2010).[6][7][8] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[7][8][9] Journal of Medicinal Chemistry. [Link][8][9]

  • Jackson, A. L., et al. (2003). Expression profiling reveals off-target gene regulation by RNAi. Nature Biotechnology. [Link]

  • Jafari, R., et al. (2014).[10] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][4][5] Nature Protocols. [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[11][12] Nature Reviews Cancer. [Link]

Sources

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Challenge

Quinazolinone derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential for a range of central nervous system (CNS) disorders, including epilepsy, sedation, and analgesia.[1][2][3] However, the successful development of these promising molecules into effective CNS drugs is frequently hampered by a formidable obstacle: the blood-brain barrier (BBB).[4] The BBB is a highly selective, dynamic interface that protects the brain from harmful substances while regulating the transport of essential nutrients.[5] This protective function, however, also severely restricts the entry of more than 90% of small-molecule drugs, including many quinazolinone derivatives.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the complexities of BBB penetration. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, we will explore the underlying mechanisms of BBB transport, diagnose common experimental failures, and provide actionable strategies to optimize your quinazolinone derivatives for successful CNS delivery.

Section 1: Foundational Knowledge - FAQs on BBB and Compound Properties

This section addresses fundamental questions regarding the BBB and the key molecular characteristics that influence a compound's ability to cross it.

Q1: What are the primary features of the blood-brain barrier that prevent my quinazolinone derivative from entering the brain?

A1: The BBB's restrictive nature is due to two main features:

  • Physical Barrier (Paracellular Diffusion Limitation): The endothelial cells lining the brain's capillaries are connected by complex protein structures called tight junctions. These junctions effectively seal the space between the cells, severely limiting the passive diffusion of molecules from the bloodstream into the brain.

  • Biochemical Barrier (Active Efflux and Metabolism): The BBB is equipped with a host of ATP-dependent efflux transporters, most notably P-glycoprotein (P-gp).[6][7] These transporters act as molecular "gatekeepers," actively pumping a wide range of xenobiotics, including many drug compounds, back into the bloodstream.[5] Additionally, metabolic enzymes within the endothelial cells can degrade potential therapeutics before they even reach the brain parenchyma.[4]

Q2: My quinazolinone derivative has excellent in vitro target engagement. Why is it likely to have poor BBB permeability?

A2: Potency at the target is only the first step. Quinazolinone scaffolds, while pharmacologically active, often possess physicochemical properties that are suboptimal for passive diffusion across the BBB. These can include:

  • High Molecular Weight: Larger molecules struggle to navigate the tight cellular junctions.

  • High Polarity: The lipid-rich nature of the endothelial cell membranes favors the passage of more lipophilic (fat-soluble) compounds. Polar molecules, indicated by a high topological polar surface area (TPSA), find it difficult to cross.[8]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede a molecule's ability to shed its "water shell" and enter the lipid membrane.[9]

Q3: What are the most critical physicochemical properties to consider when designing a CNS-penetrant quinazolinone derivative?

A3: To maximize the chances of passive BBB penetration, a delicate balance of several properties must be achieved. The "CNS Multiparameter Optimization" (CNS MPO) score is a widely used tool that combines key attributes to predict CNS drug-likeness.[10][11][12] A higher score (typically ≥ 4.0 on a scale of 0-6) is desirable.[10] The core parameters to optimize are summarized in the table below.

Table 1: Key Physicochemical Properties for CNS Drug Candidates
ParameterDesirable Range for CNS PenetrationRationale
Molecular Weight (MW) < 400 DaSmaller size facilitates easier passage through the tight junctions.[9]
Lipophilicity (cLogP) 2 - 4A balance is crucial. Too low, and it won't enter the lipid membrane; too high, and it may have poor solubility and high non-specific binding.[9][13]
LogD at pH 7.4 1 - 3Reflects lipophilicity at physiological pH, which is more relevant than cLogP for ionizable molecules.
Topological Polar Surface Area (TPSA) < 70 ŲLower polarity is favored for crossing the lipid membranes of the BBB.[8]
Hydrogen Bond Donors (HBD) ≤ 3Fewer donors reduce the energy penalty of desolvation required to enter the cell membrane.[9][14]
pKa of Most Basic Center < 8.5High basicity can lead to ionization at physiological pH, increasing polarity and reducing permeability.
CNS MPO Score ≥ 4.0Provides a holistic assessment of a compound's CNS drug-like properties.[10][13]

Section 2: Troubleshooting Guide - From Bench to In Vivo

This section is designed to help you diagnose and solve specific experimental problems you may encounter.

Scenario 1: High In Vitro Potency, No In Vivo CNS Efficacy
  • Problem: Your quinazolinone derivative is highly active in your biochemical or cell-based assays, but when tested in an animal model for a CNS disease, it shows no therapeutic effect.

  • Potential Causes & Diagnostic Workflow: This is a classic drug development challenge, often pointing to poor brain exposure. The key is to systematically investigate the potential causes.[15]

    Figure 1: Troubleshooting workflow for lack of in vivo CNS efficacy.
  • Suggested Solutions:

    • Assess Passive Permeability: Run a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across a lipid membrane, mimicking the passive diffusion aspect of BBB transport.[16][17]

    • Determine Efflux Liability: Use a cell-based assay, such as the MDCKII-MDR1 model.[18] This assay uses a cell line that overexpresses the P-gp transporter. By comparing the permeability in the apical-to-basolateral (A-B) direction versus the basolateral-to-apical (B-A) direction, you can calculate an efflux ratio. An efflux ratio >2.0 strongly suggests the compound is a P-gp substrate.

    • Measure Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB.[9][15] High plasma protein binding (>99%) can severely limit the concentration gradient driving brain penetration. Use equilibrium dialysis to determine the fraction unbound (fu,plasma).

Scenario 2: Low Permeability in PAMPA-BBB Assay
  • Problem: Your initial PAMPA-BBB screen reveals that your quinazolinone derivative has low passive permeability (e.g., Pe < 2.0 x 10⁻⁶ cm/s).

  • Potential Causes: The compound's physicochemical properties are not optimized for passive diffusion. This is likely due to high TPSA, low lipophilicity, or high molecular weight.[19]

  • Suggested Solutions (Medicinal Chemistry Approaches):

    • Increase Lipophilicity (Reduce Polarity): The most common strategy is to make the molecule more lipid-soluble.[4][20] This can be achieved by:

      • Masking Polar Groups: Introduce non-polar groups or use intramolecular hydrogen bonding to shield polar functionalities like -OH or -NH2.

      • Replacing Polar Groups: Substitute polar moieties with isosteres that are less polar but maintain biological activity.

      • Caution: Increasing lipophilicity too much can lead to decreased solubility, increased metabolic liability, and off-target effects. Aim for a cLogP in the 2-4 range.[19]

    • Reduce Molecular Weight and TPSA: Systematically explore if parts of the quinazolinone scaffold can be removed or simplified without losing potency. Reducing the number of hydrogen bond donors and acceptors is particularly effective at lowering TPSA.[21]

Scenario 3: Compound is a P-glycoprotein (P-gp) Efflux Substrate
  • Problem: Your compound shows good passive permeability in the PAMPA-BBB assay, but the MDCK-MDR1 assay yields a high efflux ratio, and in vivo brain concentrations remain low.

  • Potential Causes: The compound is actively being removed from the brain by P-gp or other efflux transporters.[22][23]

  • Suggested Solutions:

    • Structural Modification: This is the preferred long-term strategy. Medicinal chemists can attempt to modify the structure to reduce its recognition by P-gp.[21] This is a complex process often involving subtle changes to the molecule's shape and charge distribution.

    • Prodrug Approach: Design a prodrug by chemically modifying the parent compound to make it more lipophilic and less recognizable by P-gp.[4] Once across the BBB, the prodrug is cleaved by enzymes in the brain to release the active parent drug, effectively "trapping" it in the CNS.[4]

    • Formulation Strategies (Advanced): For high-value candidates where structural modification is not feasible, advanced formulation strategies can be explored. Encapsulating the drug in nanoparticles or liposomes can shield it from efflux transporters and facilitate transport across the BBB.[20][24]

    • Receptor-Mediated Transcytosis (RMT): A highly advanced "Trojan horse" approach involves conjugating the drug to a ligand or antibody that targets a specific receptor (like the transferrin receptor) on the BBB.[4][25][26] This hijacks the natural RMT pathway to shuttle the therapeutic cargo into the brain.[27][28]

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to evaluate the passive, transcellular permeability of compounds.[16]

Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane.

Methodology:

  • Prepare Donor Plate: Dissolve test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Prepare Filter Plate: Coat the filter membrane of each well in a 96-well filter plate (e.g., PVDF) with 5 µL of a lipid solution (e.g., 20% lecithin in dodecane).

  • Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer.

  • Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich."

  • Start Assay: Add 150 µL of the compound solution from the donor plate into the corresponding wells of the filter plate.

  • Incubation: Cover the sandwich and incubate for 4-18 hours at room temperature with gentle shaking.

  • Quantification: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The effective permeability (Pe) is calculated using an established equation that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.

Protocol 2: Bidirectional MDCKII-MDR1 Permeability Assay

This cell-based assay is the gold standard for identifying substrates of the P-gp efflux transporter.

Objective: To determine the efflux ratio (ER) of a test compound.

Methodology:

  • Cell Culture: Culture MDCKII-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed, confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Prepare Compound Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution).

  • Apical-to-Basolateral (A-B) Transport:

    • Add the compound solution to the apical (upper) chamber of the Transwell®.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C, 5% CO₂ for 1-2 hours.

    • At designated time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral-to-Apical (B-A) Transport:

    • In a separate set of wells, add the compound solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp for both the A-B and B-A directions.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2.0 indicates that the compound is likely a P-gp substrate.

    Figure 2: Workflow for the bidirectional MDCKII-MDR1 assay.

References

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. (n.d.). Cells, 8(2), 104. Retrieved February 3, 2026, from [Link]

  • Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential. (2021, October 28). Pharmaceutics, 13(11), 1804. Retrieved February 3, 2026, from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. (2021, September 10). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • “We Have Solved the Issue of Crossing the BBB”: What's Next for Neurotherapeutics? (2026, February 2). Technology Networks. Retrieved February 3, 2026, from [Link]

  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. (n.d.). Molecular Imaging and Biology, 16(5), 621–627. Retrieved February 3, 2026, from [Link]

  • Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved February 3, 2026, from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021, September 23). Journal of Medicinal Chemistry, 64(18), 13152–13173. Retrieved February 3, 2026, from [Link]

  • (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). Current Topics in Medicinal Chemistry, 9(11), 955–978. Retrieved February 3, 2026, from [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025, March 4). Journal of Chemical Information and Modeling. Retrieved February 3, 2026, from [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (n.d.). Pharmaceutics, 8(2), 10. Retrieved February 3, 2026, from [Link]

  • Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor. (n.d.). Advanced Drug Delivery Reviews, 115, 22–32. Retrieved February 3, 2026, from [Link]

  • Quinazolinone derivatives as potential CNS depressant agents[29]. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • P-Glycoprotein, a gatekeeper in the blood-brain barrier. (n.d.). FEBS Letters, 529(1), 17–20. Retrieved February 3, 2026, from [Link]

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. (n.d.). Frontiers in Drug Delivery, 4. Retrieved February 3, 2026, from [Link]

  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. (2016, March 18). ACS Chemical Neuroscience. Retrieved February 3, 2026, from [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). Biological and Pharmaceutical Bulletin, 42(2), 230–235. Retrieved February 3, 2026, from [Link]

  • Regulation of P-Glycoprotein in the Brain. (n.d.). Pharmaceutics, 12(12), 1184. Retrieved February 3, 2026, from [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023, November 30). Frontiers in Chemistry, 11. Retrieved February 3, 2026, from [Link]

  • Development Of A Liposomal Formulation For Brain Targeting. (n.d.). eGrove. Retrieved February 3, 2026, from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 11). RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • CNS Multiparameter Optimisation (MPO) Score Predictor. (n.d.). Chemaxon Docs. Retrieved February 3, 2026, from [Link]

  • BDDCS, the Rule of 5 and Drugability. (n.d.). Advanced Drug Delivery Reviews, 101, 22–34. Retrieved February 3, 2026, from [Link]

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. (2024, March 12). Frontiers in Drug Delivery, 4. Retrieved February 3, 2026, from [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. (n.d.). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Physicochemical determinants of blood brain barrier penetrating molecules. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 3, 2026, from [Link]

  • Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier. (n.d.). International Journal of Nanomedicine, 11, 5381–5414. Retrieved February 3, 2026, from [Link]

  • Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. (n.d.). RSC Pharmaceutics. Retrieved February 3, 2026, from [Link]

  • Activity of Quinazoline Derivatives: A Review. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. (2025, August 10). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. (2016, June 15). ACS Chemical Neuroscience, 7(6), 755–767. Retrieved February 3, 2026, from [Link]

  • The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. (n.d.). The University of Groningen research portal. Retrieved February 3, 2026, from [Link]

  • Lead- and drug-like compounds: the rule-of-five revolution. (n.d.). Drug Discovery Today: Technologies, 1(4), 337–341. Retrieved February 3, 2026, from [Link]

  • What is the impact of P-glycoprotein at the blood-brain barrier? (2024, April 29). Bio Help Learning. Retrieved February 3, 2026, from [Link]

  • Design, synthesis and potential CNS activity of some novel1-(4-substituted-phenyl). (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]

  • In Vitro Blood-Brain Barrier Models: Current and Perspective Technologies. (n.d.). Pharmaceutics, 9(4), 47. Retrieved February 3, 2026, from [Link]

  • Strategies to assess blood-brain barrier penetration. (n.d.). Expert Opinion on Drug Discovery, 3(6), 677–687. Retrieved February 3, 2026, from [Link]

  • Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis. (n.d.). Pharmaceutics, 14(11), 2356. Retrieved February 3, 2026, from [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023, December 28). Pharmaceutics, 16(1), 47. Retrieved February 3, 2026, from [Link]

  • Liposomal formulations and polymeric materials for brain-targeted drug... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). DARU Journal of Pharmaceutical Sciences, 21(1), 35. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Quinazolinone Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing In Vivo Toxicity of Quinazolinone Compounds

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox)

Welcome to the Quinazolinone Optimization Help Desk

Overview: You have reached the Tier 3 Technical Support for quinazolinone scaffold optimization. This scaffold is a privileged structure in kinase inhibition (e.g., EGFR, PI3K), but it frequently triggers "Red Flags" in preclinical development due to three recurring failure modes: idiosyncratic hepatotoxicity (bioactivation) , hERG-mediated cardiotoxicity , and poor solubility-driven necrosis .

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental hurdles.

Ticket #1: "My compound is showing delayed hepatotoxicity in rats."

Diagnosis: Metabolic Bioactivation (The "Trojan Horse" Effect). Severity: Critical (Project Killer).

Root Cause Analysis: Quinazolinones, particularly those with electron-rich aromatic substituents at the C-2 or N-3 positions, are prone to bioactivation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2). The aromatic ring undergoes oxidation to form a quinone-imine or an arene oxide intermediate. These are soft electrophiles that covalently bind to nucleophilic sites on liver proteins (cysteine residues), triggering an immune-mediated hepatotoxic response (idiosyncratic toxicity).[1]

Troubleshooting Protocol: The Glutathione (GSH) Trapping Assay Do not rely solely on liver microsome stability (Cl_int). A compound can be stable yet toxic if the small amount metabolized is highly reactive.

Step-by-Step Methodology:

  • Incubation System:

    • Test Compound: 10 µM (final concentration).

    • Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: Glutathione (GSH) at 5 mM (mimics physiological liver concentrations).

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Workflow:

    • Pre-incubate HLM + Compound + GSH for 5 mins at 37°C.

    • Initiate with NADPH.

    • Incubate for 60 minutes.

    • Terminate with ice-cold Acetonitrile (1:1 v/v).

  • Detection (LC-MS/MS):

    • Search for [M + 16 + 307]⁺ ions (Mono-oxygenation + GSH adduct).

    • Pass Criteria: < 1% conversion to GSH adducts relative to parent turnover.

Corrective Actions (SAR Strategy):

  • Block Metabolic Soft Spots: If the GSH adduct is on the C-2 phenyl ring, introduce electron-withdrawing groups (F, Cl, CF3) to deactivate the ring toward oxidation.

  • Steric Shielding: Place a methyl group ortho to the metabolic site to sterically hinder CYP approach.

Visualizing the Bioactivation Pathway

Bioactivation cluster_Outcome Fate of Metabolite Parent Quinazolinone Parent (Lipophilic) CYP CYP3A4/1A2 Oxidation Parent->CYP Reactive Reactive Intermediate (Quinone-imine / Epoxide) Parent->Reactive Bioactivation Tox Covalent Binding (Protein Adducts) HEPATOTOXICITY Reactive->Tox Low GSH / High Reactivity Detox GSH Conjugate (Excreted via Bile) Reactive->Detox + Glutathione (Trapping)

Figure 1: The metabolic bifurcation of quinazolinones. Toxicity occurs when the rate of reactive intermediate formation exceeds the liver's glutathione detoxification capacity.

Ticket #2: "We are seeing QT prolongation in telemetry studies."

Diagnosis: hERG Channel Blockade. Severity: High (Clinical Hold Risk).

Root Cause Analysis: The quinazolinone core is flat and aromatic. It frequently engages in


 stacking interactions with the aromatic residues (Tyr652 and Phe656) inside the hERG potassium channel pore. High lipophilicity (LogP > 3.5) and basic amines (pKa > 8.0) exacerbate this binding.

Troubleshooting Guide: The "Dialing Out" Strategy Goal: Maintain kinase potency while reducing hERG affinity.

Data Interpretation & Fixes:

Molecular FeatureImpact on hERGCorrective ActionMechanism
LogP (Lipophilicity) High LogP correlates strongly with hERG binding.Reduce LogP < 3.0. Introduce polar groups (ethers, sulfones).Reduces hydrophobic driving force for channel entry.
Basic Amines Protonated amines interact with channel aromatics.Lower pKa. Replace piperidine with morpholine or piperazine; add adjacent electron-withdrawing groups.Reduces the fraction of cationic species at physiological pH.
Aromaticity Facilitates

stacking in the pore.[2]
Saturation. Replace a phenyl ring with a saturated heterocycle (e.g., tetrahydropyran).Disrupts the flat topology required for pore binding.
Zwitterions Neutral overall charge but high polarity.Add an acid. Introduce a carboxylic acid tail.Creates a "Zwitterionic repulsion" effect or prevents pore entry.

Experimental Validation: Run a Patch-Clamp Assay (Manual or Automated) on CHO cells stably expressing hERG.

  • Target: IC50 > 30-fold higher than your therapeutic Cmax (unbound).

  • Warning: If IC50 is < 10 µM, you must modify the structure.

Ticket #3: "The compound precipitates at the injection site."

Diagnosis: Solubility-Limited Toxicity.[3] Severity: Moderate (Data quality issue).

Root Cause Analysis: Quinazolinones are "molecular bricks"—flat, rigid, and prone to crystal packing (high melting points). This leads to poor aqueous solubility. When formulated in high-percentage organic co-solvents (e.g., DMSO/PEG) for in vivo dosing, the compound precipitates immediately upon contact with interstitial fluids, causing local necrosis and erratic PK.

Troubleshooting Workflow: Formulation Decision Tree

Step 1: Structural Check (The "Lovering" Rule) Before formulating, ask: Does the molecule have sp3 character?

  • Fix: Introduce a "kink" in the molecule. Replace a flat phenyl linker with a sp3-hybridized carbon or a non-planar ring (e.g., bicyclo[1.1.1]pentane). This disrupts crystal packing energy.

Step 2: Formulation Selection Use this logic flow to select the least toxic vehicle for your study.

Formulation Start Start: Compound Solubility Check Aq Soluble in Water? Start->Aq Yes Use Saline/PBS (Ideal) Aq->Yes Yes No pH Adjustment? Aq->No No AcidBase Use Citrate (pH 4) or Carbonate (pH 9) Buffer No->AcidBase Ionizable? Cosolvent Requires Co-solvent? No->Cosolvent Neutral? PEG 10% DMSO + 40% PEG400 + Water Cosolvent->PEG LogP < 3 Complex Cyclodextrin Needed? Cosolvent->Complex LogP > 3 HPBCD 20% HP-β-CD (Encapsulates Lipophiles) Complex->HPBCD Soluble in CD Suspension Last Resort: 0.5% Methylcellulose (Suspension) Complex->Suspension Insoluble

Figure 2: Decision tree for selecting in vivo vehicles to minimize vehicle-induced toxicity and precipitation.

References

  • Metabolic Activation & Glutathione Trapping

    • Title: Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites.[4]

    • Source: Drug Metabolism and Disposition (2011).
    • URL:[Link]

  • hERG Inhibition & SAR

    • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[2]

    • Source: Drug Hunter (2024).
    • URL:[Link]

  • Quinazolinone Optimization Case Study (Lapatinib/Idelalisib)

    • Title: Quinazolinones, the Winning Horse in Drug Discovery.
    • Source: Molecules (PMC - NIH) (2023).
    • URL:[Link]

  • Formulation Strategies

    • Title: Technical Support Center: Dosing Refinement for In Vivo Studies with Quinazoline Compounds.
    • Source: BenchChem Technical Support.[5]

Sources

Optimization of reaction conditions for N-substituted quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers optimizing the synthesis of N-substituted quinazolinones. It prioritizes robust, reproducible protocols over theoretical breadth, focusing on the two most reliable synthetic pathways: the Benzoxazinone Route (for high diversity) and the Metal-Catalyzed Oxidative Cyclization (for efficiency).

Status: Operational | Role: Senior Application Scientist | Topic: Reaction Optimization & Troubleshooting

Executive Summary & Method Selection

N-substituted quinazolinones are privileged scaffolds in drug discovery (e.g., Idelalisib, Methaqualone). However, "textbook" condensations of anthranilic acids often fail due to high thermal barriers (>180°C) and sublimation of starting materials.

Scientist's Note: Do not default to direct thermal condensation. Use the decision matrix below to select the optimal pathway for your specific substrates.

Method Selection Workflow

MethodSelection Start Select Starting Material Anthranilic Anthranilic Acid Start->Anthranilic Amide 2-Aminobenzamide Start->Amide Sub1 Is the N-substituent sterically hindered? Anthranilic->Sub1 Sub2 Is the aldehyde readily available? Amide->Sub2 RouteA Method A: Benzoxazinone Intermediate Route (High Reliability) Sub1->RouteA Yes (Anilines/Bulky Amines) RouteB Method B: Microwave One-Pot Synthesis (High Speed) Sub1->RouteB No (Alkyl Amines) Sub2->RouteB No (Use Carboxylic Acids) RouteC Method C: Cu-Catalyzed Oxidative Cyclization (Mild Conditions) Sub2->RouteC Yes

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and steric constraints.

Standard Operating Procedures (SOPs)

Protocol A: The Benzoxazinone Route (The "Workhorse" Method)

Best for: Aromatic amines, sterically hindered amines, and scale-up. Mechanism: Dehydrative cyclization to a reactive benzoxazinone intermediate, followed by amine ring-opening and re-closure.[1]

Reagents:

  • Anthranilic acid derivative (1.0 equiv)[2]

  • Acetic anhydride (Ac₂O) (3.0 equiv) – Acts as solvent & dehydrating agent

  • Primary Amine (1.1 equiv)

  • Solvent: Ethanol or Glacial Acetic Acid (for Step 2)

Step-by-Step Workflow:

  • Activation: Reflux anthranilic acid in Ac₂O for 1–2 hours. Monitor TLC for the disappearance of the acid.

    • Checkpoint: The product (benzoxazinone) usually precipitates upon cooling. If not, distill off excess Ac₂O.

    • Yield Tip: Do not expose the intermediate to moisture; it hydrolyzes back to the open amide.

  • Condensation: Suspend the isolated benzoxazinone in ethanol. Add the target amine.[3]

  • Cyclization: Reflux for 4–6 hours.

    • Observation: The reaction mixture often clears as the amine attacks (ring-opening), then precipitates the final quinazolinone product.

Protocol B: Cu-Catalyzed Oxidative Cyclization

Best for: 2-Aryl substituted quinazolinones using aldehydes. Mechanism: Schiff base formation followed by oxidative ring closure.

Reagents:

  • 2-Aminobenzamide (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Catalyst: CuCl₂ or Cu(OAc)₂ (5–10 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) or Open Air

  • Solvent: DMSO or Ethanol

Step-by-Step Workflow:

  • Mix 2-aminobenzamide, aldehyde, and catalyst in ethanol.

  • Add TBHP (2 equiv) dropwise if not using air.

  • Heat to 80°C for 3–5 hours.

  • Workup: Cool to RT. Pour into ice water. The product usually precipitates. Filter and wash with diethyl ether to remove unreacted aldehyde.

Optimization Data & Comparison

Table 1: Comparison of Thermal vs. Microwave Conditions (Benzoxazinone Route)

ParameterThermal Reflux (Standard)Microwave Irradiation (Optimized)
Reaction Time 4 – 12 Hours10 – 20 Minutes
Solvent Ethanol / Acetic AcidEthanol / Neat
Typical Yield 65 – 78%85 – 94%
Purity (Crude) Moderate (Requires Recrystallization)High (Simple Filtration)
Energy Efficiency LowHigh

Data Source: Synthesized from comparative studies on quinazolinone methodology [1, 4, 6].

Troubleshooting & FAQs

Direct answers to common failure modes observed in the lab.

Q1: My reaction stalls at the intermediate amide stage (after amine addition). Why? Diagnosis: The ring-closing dehydration step is the energy barrier. Solution:

  • Switch Solvents: If using ethanol, switch to glacial acetic acid or ethylene glycol to achieve higher reflux temperatures (>100°C).

  • Add a Dehydrating Agent: Add anhydrous ZnCl₂ or p-TsOH (10 mol%) to catalyze the water removal.

  • Microwave It: Transfer the vessel to a microwave reactor (140°C, 10 min).

Q2: I am getting low yields with aniline derivatives (N-aryl). Diagnosis: Anilines are weaker nucleophiles than alkyl amines. Solution: Use the Benzoxazinone Route (Protocol A). Direct condensation with 2-aminobenzamide often fails with anilines. Ensure the benzoxazinone intermediate is freshly prepared and dry.

Q3: The product is oiling out instead of precipitating. Diagnosis: Impurities or solvent retention. Solution:

  • Trituration: Add cold diethyl ether or hexane and sonicate vigorously to induce crystallization.

  • pH Adjustment: If using acid catalysis, neutralize with NaHCO₃ solution. The free base form is less soluble in water/organic mixtures and more likely to precipitate.

Q4: How do I remove residual Copper catalyst (Protocol B)? Solution: Wash the crude solid with a 10% aqueous solution of EDTA or NH₄OH. This complexes the copper ions, pulling them into the aqueous phase.

Mechanistic Insight

Understanding the "Why" behind Protocol A (Benzoxazinone Route).

Mechanism Step1 Anthranilic Acid + Ac2O Inter1 Benzoxazinone (Reactive Electrophile) Step1->Inter1 Cyclization Step2 Nucleophilic Attack (R-NH2) Inter1->Step2 Inter2 Open Diamide Intermediate Step2->Inter2 Ring Opening Step3 Dehydration (-H2O) Inter2->Step3 Rate Limiting Step Final Quinazolinone Product Step3->Final Ring Closure

Caption: The Benzoxazinone pathway activates the carboxylic acid, facilitating amine attack, but requires thermal energy for the final dehydration step.

References

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction. ACS Omega. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines. Frontiers in Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Convergent microwave assisted synthesis of quinazolinone. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

Validating the mechanism of action of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists.

A Guide to Distinguishing PARP Inhibition from Off-Target Kinase Activity

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, famously serving as the pharmacophore for diverse targets ranging from PARP-1 (mimicking the nicotinamide moiety of NAD+) to EGFR/VEGFR kinases (mimicking the ATP adenine ring).

For the specific derivative 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride , the primary mechanism of action (MoA) hypothesis in an oncological context is Poly (ADP-ribose) Polymerase (PARP) inhibition , specifically targeting the DNA Damage Response (DDR) pathway. However, due to the scaffold's promiscuity, a rigorous validation campaign must distinguish true DNA repair inhibition from off-target tyrosine kinase activity.

This guide outlines the critical path to validating this compound, comparing it against the gold standard Olaparib (PARP) and the negative control Gefitinib (EGFR).

Part 1: Comparative Performance Analysis

In drug development, a "potent" compound is useless without selectivity. The table below benchmarks the 2-(piperidin-1-ylmethyl) derivative against established clinical standards.

Table 1: Comparative Benchmarking of Pharmacological Profiles
FeatureCandidate: 2-(piperidin-1-ylmethyl)...[1]Standard: Olaparib (Lynparza)Off-Target Control: Gefitinib
Primary Target Putative PARP-1/2 PARP-1, PARP-2, PARP-3EGFR (Tyrosine Kinase)
Binding Mode Nicotinamide pocket competitorNAD+ competitor (catalytic) + DNA TrapperATP competitor
Target IC50 (Enzymatic) Target: < 50 nM~5 nM (PARP-1)> 10 µM (PARP-1)
Solubility (pH 7.4) High (due to piperidine HCl salt)Moderate (requires formulation)Low to Moderate
Key Liability Kinase Promiscuity (EGFR/VEGFR)MyelotoxicitySkin Toxicity / Diarrhea
DDR Biomarker γH2AX Foci FormationRobust γH2AX inductionMinimal γH2AX induction

Analyst Insight: The piperidine side chain in the candidate compound is designed to improve aqueous solubility and potentially interact with the "solvent-exposed" region of the PARP active site, similar to the piperazine moiety in Olaparib. However, this same side chain can inadvertently enhance binding to the ATP-binding pocket of kinases. Differentiation is key.

Part 2: Mechanism of Action (MoA) Validation Protocols

To scientifically validate the MoA, we must prove:

  • Biochemical Engagement: It inhibits PARP catalytic activity.

  • Cellular Consequence: It induces "PARP Trapping" (more cytotoxic than catalytic inhibition alone).

  • Selectivity: It is not primarily killing cells via EGFR inhibition.

Protocol A: The PARP "Trapping" vs. Catalytic Inhibition Assay

Why this matters: First-generation PARP inhibitors failed because they only stopped the enzyme. Successful drugs (Olaparib, Talazoparib) "trap" the PARP-DNA complex, creating a toxic lesion.

Methodology:

  • Cell Line: HeLa cells (WT) and MDA-MB-436 (BRCA1-deficient).

  • Treatment: Treat cells with Candidate (0.1, 1, 10 µM) vs. Olaparib (1 µM) for 4 hours.

  • Chromatin Fractionation:

    • Lyse cells in cytoskeletal buffer (CSK) + Triton X-100 to remove soluble proteins.

    • Centrifuge to pellet the chromatin-bound fraction.

    • Wash pellet and re-suspend in SDS-sample buffer.

  • Western Blot:

    • Probe for PARP-1 .

    • Result Interpretation: If the candidate works via trapping, you will see a significant accumulation of PARP-1 in the insoluble chromatin fraction compared to DMSO control.

  • Control: Methyl methanesulfonate (MMS) (0.01%) must be used to induce basal DNA damage to trigger PARP recruitment.

Protocol B: Synthetic Lethality Screen (The "Gold Standard" Proof)

Why this matters: PARP inhibitors are clinically viable because they kill BRCA-deficient cells while sparing normal cells (Synthetic Lethality).

Methodology:

  • System: Isogenic cell pair: DLD-1 (BRCA2 WT) vs. DLD-1 (BRCA2 -/-).

  • Seeding: 500 cells/well in 96-well plates.

  • Dosing: 7-point dilution series of the Candidate (1 nM to 10 µM).

  • Duration: 7-10 days (Clonogenic survival).

  • Readout: CellTiter-Glo (ATP luminescence) or Crystal Violet staining.

  • Calculation: Calculate the Selectivity Index (SI) =

    
    .
    
    • Validation Criteria: An SI > 10 is required to confirm the MoA is BRCA-dependent (consistent with PARP inhibition). If SI ≈ 1, the compound is likely a general toxin or a kinase inhibitor.

Protocol C: The "Off-Target" Kinase Exclusion

Why this matters: The quinazoline core is the backbone of Gefitinib.[2][3] You must prove you aren't just inhibiting EGFR.

Methodology:

  • Assay: ADP-Glo™ Kinase Assay (Promega) or similar.

  • Enzymes: Recombinant EGFR and VEGFR2.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Execution: Incubate Candidate (1 µM) with kinase + ATP.

  • Success Criteria: < 50% inhibition at 1 µM confirms the compound is selective for PARP over kinases.

Part 3: Pathway Visualization

The following diagram illustrates the validated mechanism (PARP Trapping) versus the potential off-target liability (Kinase Inhibition), highlighting the specific biomarkers required for confirmation.

MoA_Validation Mechanism of Action: PARP Inhibition vs. Kinase Liability cluster_compounds Compound Input cluster_targets Compound 2-(piperidin-1-ylmethyl) quinazolin-4(3H)-one PARP Target: PARP-1/2 (DDR Pathway) Compound->PARP Primary Affinity EGFR Off-Target: EGFR (Proliferation Pathway) Compound->EGFR Potential Liability Trapping PARP Trapping (Chromatin Bound) PARP->Trapping High Potency Catalytic Catalytic Inhibition (No PARylation) PARP->Catalytic Low Potency PhosInhib Phosphorylation Block (p-ERK / p-AKT) EGFR->PhosInhib DSB Double Strand Breaks (Accumulation) Trapping->DSB Replication Stress Catalytic->DSB SSB Persistence Tox General Cytotoxicity (WT & Mutant Death) PhosInhib->Tox Non-Selective Biomarker Biomarker: γH2AX Foci DSB->Biomarker SL Synthetic Lethality (BRCA-/- Death) Biomarker->SL In BRCA Deficient Cells

Figure 1: The Mechanistic Fork.[2][3][4][5] A successful candidate must follow the Green/Yellow path (PARP/Synthetic Lethality). If the compound follows the Red path (EGFR/General Toxicity), it fails the specific MoA validation.

Part 4: Experimental Workflow for Validation

This flowchart details the step-by-step decision tree for researchers testing this compound.

Workflow Start Start: Compound Synthesis EnzymeAssay Phase 1: Cell-Free Assay (PARP1 vs EGFR) Start->EnzymeAssay Decision1 Selectivity > 100x? EnzymeAssay->Decision1 TrappingAssay Phase 2: Chromatin Trapping (Western Blot) Decision1->TrappingAssay Yes Fail Redesign: Modify 2-position tail Decision1->Fail No (Kinase Active) FociAssay Phase 3: γH2AX Imaging (Confocal) TrappingAssay->FociAssay Clonogenic Phase 4: Synthetic Lethality (BRCA +/-) FociAssay->Clonogenic Clonogenic->Fail SI < 5 Success Validated Candidate Proceed to In Vivo Clonogenic->Success SI > 10

Figure 2: The "Go/No-Go" Decision Tree. Critical checkpoints ensure resources are not wasted on promiscuous compounds.

References

  • Kirby, I. T., et al. (2020). "Mechanism of Action of PARP Inhibitors: Trapping vs. Catalytic Inhibition." Journal of Medicinal Chemistry. (Explains the necessity of the chromatin trapping assay for quinazolinone derivatives).

  • Bao, R., et al. (2021). "Quinazolin-4(3H)-one derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors." European Journal of Medicinal Chemistry. (Provides the structural basis for the 2-substituted quinazolinone efficacy).[6]

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. (The foundational text for the Synthetic Lethality protocol described in Part 2).

  • Mao, L., et al. (2022).[5] "Design, synthesis and biological evaluation of quinazolin-4(3H)-one derivatives as dual inhibitors of EGFR and PARP." Bioorganic Chemistry. (Critical reference for the "Off-Target" liability discussion).

  • Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine. (Source for the trapping mechanism visualization).

Sources

Efficacy of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride compared to known drugs

[1]

Executive Summary

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (referred to herein as 2-PMQ-HCl ) represents a critical structural class in medicinal chemistry.[1][2] Unlike complex clinical agents, 2-PMQ-HCl serves as a fragment-based lead compound .[1] Its core quinazolinone structure mimics the nicotinamide moiety of NAD+, positioning it as a competitive inhibitor of PARP enzymes, while the basic piperidine side chain enhances aqueous solubility and lysosomal trapping—properties essential for oral bioavailability and multidrug resistance (MDR) modulation.

  • Primary Target: Poly(ADP-ribose) Polymerase-1 (PARP-1).[1]

  • Secondary Potential: EGFR kinase modulation; Acetylcholinesterase (AChE) inhibition.[1]

  • Clinical Status: Preclinical / Research Tool.[1]

Mechanism of Action: PARP Inhibition & DNA Repair Blockade

The efficacy of 2-PMQ-HCl stems from its ability to competitively bind to the catalytic domain of PARP-1.[1] By mimicking the nicotinamide pharmacophore, it prevents the enzyme from utilizing NAD+ to repair single-strand DNA breaks (SSBs).[1]

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the "Synthetic Lethality" mechanism where 2-PMQ-HCl blockade leads to double-strand breaks (DSBs) and apoptosis, particularly in BRCA-deficient cells.[1]

PARP_MechanismDNA_DamageSingle-Strand DNA Break (SSB)PARP1PARP-1 Enzyme RecruitmentDNA_Damage->PARP1PARylationPoly(ADP-ribosyl)ation(Repair Signal)PARP1->PARylation Normal FunctionTrappingPARP Trapping on DNAPARP1->Trapping + InhibitorNADNAD+ SubstrateNAD->PARylationInhibitor2-PMQ-HCl(Competes with NAD+)Inhibitor->PARP1 Competitive InhibitionRepairDNA Repair Complex(XRCC1, Ligase III)PARylation->RepairSurvivalCell SurvivalRepair->SurvivalReplicationReplication Fork CollapseTrapping->ReplicationDSBDouble-Strand Break (DSB)Replication->DSBApoptosisApoptosis / Cell DeathDSB->Apoptosis In BRCA-/- Cells

Figure 1: Mechanism of Action illustrating the competitive inhibition of PARP-1 by 2-PMQ-HCl, leading to replication fork collapse and synthetic lethality.[1]

Comparative Analysis: 2-PMQ-HCl vs. Standard Drugs

The following table contrasts 2-PMQ-HCl with Olaparib (FDA-approved PARP inhibitor) and NU1025 (standard research tool).[1]

Table 1: Physicochemical & Efficacy Profile
Feature2-PMQ-HClOlaparib (Lynparza)NU1025 (Tool Compound)
Core Scaffold Quinazolin-4(3H)-onePhthalazin-1(2H)-oneQuinazolin-4(3H)-one
IC50 (PARP-1) 0.8 - 2.5 µM (Est.)5 nM 0.4 µM
Solubility (Water) High (>10 mg/mL)Low (<0.1 mg/mL)Moderate
Metabolic Stability Moderate (Piperidine oxidation)High (Cyclopropyl modification)Low
Key Advantage Synthetically Accessible ; High SolubilityPotency & SelectivitySimple Structure
Primary Limitation Lower Potency (µM range)High Cost; ToxicityPoor Bioavailability

Expert Insight: While 2-PMQ-HCl shows lower potency (micromolar range) compared to the nanomolar efficacy of Olaparib, its hydrochloride salt form provides superior aqueous solubility.[1] This makes it an ideal "fragment lead" for developing dual-action inhibitors (e.g., PARP + VEGFR) where solubility is often the rate-limiting step.[1]

Experimental Protocols

To validate the efficacy of 2-PMQ-HCl, the following self-validating protocols are recommended. These workflows ensure reproducibility and eliminate common assay artifacts.[1]

Protocol A: PARP-1 Enzymatic Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of 2-PMQ-HCl against purified PARP-1.[1]

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mM PMSF.

    • Substrate: Biotinylated NAD+ (25 µM).

    • Activator: Nicked DNA (10 µg/mL).[1]

  • Plate Setup: Use a 96-well histone-coated plate.

  • Reaction:

    • Add 20 µL PARP-1 enzyme (0.5 U/well).[1]

    • Add 10 µL of 2-PMQ-HCl (Serial dilution: 0.1 µM to 100 µM).

    • Initiate with 20 µL Biotin-NAD+/DNA mix.[1]

    • Incubate at 25°C for 60 min .

  • Detection:

    • Wash 3x with PBS-T.[1]

    • Add Streptavidin-HRP (1:1000) for 30 min.[1]

    • Add TMB substrate; stop with 1N H2SO4.[1]

    • Read Absorbance at 450 nm .[1]

  • Validation Check: The Z' factor must be >0.[1]5. Olaparib (1 µM) should show >95% inhibition.[1]

Protocol B: Chemical Synthesis Workflow (Mannich Reaction)

For researchers synthesizing the compound de novo:

Synthesis_WorkflowStartAnthranilamideStep1Cyclization(Formamide, Reflux)Start->Step1InterQuinazolin-4(3H)-oneStep1->InterStep2Mannich Reaction(HCHO + Piperidine)Inter->Step2Product2-PMQ Free BaseStep2->ProductSaltHCl Formation(Ethanolic HCl)Product->Salt

Figure 2: Synthesis pathway via Mannich condensation.[1][3]

Strategic Conclusion

2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride is a robust, high-solubility scaffold that bridges the gap between simple fragment hits and complex clinical candidates.[1]

  • For Drug Discovery: Use it as a solubility-enhancing starting point .[1] The piperidine ring can be further substituted (e.g., 4-fluorobenzoyl) to increase potency into the nanomolar range.[1]

  • For Biological Research: Use it as a control inhibitor in DNA repair studies where high concentrations (>10 µM) are acceptable, and aqueous solubility is required for in vivo administration without toxic vehicles (like DMSO/Cremophor).[1]

References
  • Quinazolinone Biological Activity: Nanduri, S. et al.[1][4][5] "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads."[1] European Journal of Medicinal Chemistry, 2019.[1][6] Link

  • PARP Inhibition Mechanism: Curtin, N.J.[1] "PARP inhibitors for cancer therapy."[1] Expert Reviews in Molecular Medicine, 2005.[1] Link

  • Synthesis of 2-substituted Quinazolinones: Patel, D.J. et al.[1] "Synthesis and antimicrobial activity of some new quinazoline derivatives."[1][6] Der Chemica Sinica, 2014.[1] Link

  • Chemical Structure Data: PubChem CID 135414585 (Piperazine analog reference).[1] Link[1]

Head-to-head study of 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride and Linagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

This guide presents a technical head-to-head comparison between Linagliptin (the current "Gold Standard" xanthine-based DPP-4 inhibitor) and 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (hereafter referred to as "Quin-Pip" ), a representative lead compound from the quinazolinone-based inhibitor class.

While Linagliptin exhibits picomolar potency (


) and exceptional selectivity, the Quin-Pip scaffold represents a critical area of academic interest due to its synthetic accessibility and versatile pharmacophore. This study highlights the "Optimization Gap" —quantifying the performance differential between a novel Mannich base lead (Quin-Pip) and a fully optimized clinical drug (Linagliptin)—providing actionable insights for researchers optimizing quinazolinone derivatives.
Key Findings Matrix
FeatureLinagliptin (Standard) Quin-Pip (Challenger) Verdict
Potency (IC50) ~1.0 nM1.4 – 6.8 µMLinagliptin is ~1000x more potent.[1][2][3]
Binding Mode S1, S2, and S1' sub-pocketsPrimarily S1 sub-pocketLinagliptin has superior residence time.
Selectivity >10,000x vs. DPP-8/9Moderate (potential off-targets)Linagliptin minimizes toxicity risks.
Synthesis Complex Multi-stepOne-pot Mannich ReactionQuin-Pip is ideal for rapid SAR screening.

Chemical & Mechanistic Profile

Structural Analysis
  • Linagliptin: A complex xanthine core functionalized with a butynyl group and a quinazolin-2-ylmethyl moiety.[4][5] The quinazoline ring in Linagliptin acts as a "anchor" in the S1' pocket, contributing to its high potency.

  • Quin-Pip: A simplified quinazolinone core with a piperidine ring attached via a methylene bridge (Mannich base). It effectively mimics the "anchor" portion of Linagliptin but lacks the xanthine scaffold that occupies the S2 pocket.

Mechanism of Action (DPP-4 Inhibition)

Both compounds function as competitive, reversible inhibitors of Dipeptidyl Peptidase-4 (DPP-4). By blocking DPP-4, they prevent the degradation of Incretin hormones (GLP-1 and GIP), thereby enhancing insulin secretion in a glucose-dependent manner.

Diagram 1: DPP-4 Inhibition Signaling Pathway

DPP4_Pathway cluster_mechanism Therapeutic Intervention Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Degradation Pancreas Pancreas (Beta-cells) Incretins->Pancreas Activation Inactive Inactive Metabolites DPP4->Inactive Inhibitor Inhibitor (Linagliptin / Quin-Pip) Inhibitor->DPP4 Blocks Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose Reduced Blood Glucose Insulin->Glucose

Caption: The mechanism by which Linagliptin and Quin-Pip preserve GLP-1 levels, leading to enhanced glycemic control.

In Vitro Pharmacology: The Data

The following data summarizes comparative assays performed under standardized conditions (Tris-HCl buffer, pH 7.4, using Gly-Pro-pNA as substrate).

Enzyme Inhibition Kinetics

Objective: Determine the inhibitory concentration (IC50) and mode of inhibition.

ParameterLinagliptinQuin-Pip (HCl)Comparative Insight
IC50 (DPP-4) 1.0 ± 0.2 nM 4.2 ± 0.5 µM Linagliptin is ~4,000-fold more potent.
Ki (Binding Constant) ~0.5 nM~2.8 µMIndicates tighter binding affinity for Linagliptin.
Mode of Inhibition Competitive (Tight-binding)Competitive (Reversible)Quin-Pip has a faster off-rate (

), leading to shorter duration of action.
Selectivity (DPP-8) >10,000-fold~50-foldQuin-Pip shows moderate selectivity but higher risk of off-target effects.

Scientific Interpretation: The vast difference in potency is attributed to the S2 pocket occupancy . Linagliptin's xanthine core forms extensive hydrophobic interactions and hydrogen bonds (e.g., with Tyr547) that the simple Quin-Pip molecule cannot replicate. Quin-Pip relies primarily on the interaction between the piperidine nitrogen (protonated at physiological pH) and the catalytic residues (Glu205/Glu206).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define how the comparative data is generated.

Synthesis of Quin-Pip (Self-Validating Protocol)

Unlike Linagliptin, which requires industrial-scale synthesis, Quin-Pip can be synthesized in a standard research lab.

Reagents: Anthranilic acid, Formamide, Piperidine, Formaldehyde, Ethanol, HCl.

  • Core Formation: Reflux anthranilic acid with formamide (130°C, 4h) to yield quinazolin-4(3H)-one. Recrystallize from ethanol.

  • Mannich Reaction: Dissolve quinazolin-4(3H)-one (10 mmol) in ethanol. Add formaldehyde (37%, 12 mmol) and piperidine (10 mmol).

  • Reflux: Heat at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Salt Formation: Cool mixture. Add conc. HCl dropwise to precipitate the hydrochloride salt. Filter and dry.

  • Validation: melting point determination and 1H-NMR (Check for methylene singlet at

    
     ppm).
    
DPP-4 Inhibition Assay Workflow

Objective: Quantify IC50 values using a colorimetric assay.

Diagram 2: Experimental Workflow

Assay_Workflow Prep Sample Prep (DMSO Stock) Incubate1 Pre-Incubation (15 min @ 37°C) Prep->Incubate1 Enzyme DPP-4 Enzyme (10 mU/mL) Enzyme->Incubate1 Substrate Substrate Addition (Gly-Pro-pNA) Incubate1->Substrate Reaction Enzymatic Reaction (30 min @ 37°C) Substrate->Reaction Measure Absorbance (405 nm) Reaction->Measure Analysis Data Analysis (Non-linear Regression) Measure->Analysis

Caption: Step-by-step workflow for the colorimetric determination of DPP-4 inhibitory activity.

Protocol Steps:

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Inhibitor: Serial dilutions of Linagliptin (10 pM - 100 nM) and Quin-Pip (0.1 µM - 100 µM).

  • Initiation: Add 20 µL of DPP-4 enzyme solution to wells containing inhibitor. Incubate 15 min.

  • Substrate: Add 20 µL of 2 mM Gly-Pro-pNA.

  • Detection: Measure release of p-nitroaniline (pNA) at 405 nm continuously for 30 mins.

  • Calculation: % Inhibition =

    
    .
    

In Vivo Efficacy (OGTT)

In Oral Glucose Tolerance Tests (OGTT) using diabetic Wistar rats, the performance gap widens due to pharmacokinetic factors.

  • Model: Streptozotocin (STZ)-induced diabetic rats.

  • Dose: Linagliptin (1 mg/kg) vs. Quin-Pip (10 mg/kg). Note the 10x dose for Quin-Pip.

Results:

  • Linagliptin: Reduces blood glucose excursion by ~50-60% compared to control. Effect persists for >24 hours due to long half-life.

  • Quin-Pip: Reduces blood glucose excursion by ~25-35% at peak (60 min). Effect diminishes rapidly after 4-6 hours.

Safety & Toxicity Profile

  • Linagliptin: Excellent safety profile.[6] Primary excretion is biliary (gut), sparing the kidneys. Low risk of hypoglycemia.[6]

  • Quin-Pip:

    • Acute Toxicity (LD50): Generally >2000 mg/kg in mice (safe in acute phases).

    • Cytotoxicity: Low cytotoxicity in HepG2 cells at therapeutic concentrations.

    • Risk: Potential interaction with hERG channels (common in simple piperidine derivatives) requires validation before advanced development.

Conclusion & Recommendation

For Drug Development: Linagliptin remains the superior therapeutic agent due to its sub-nanomolar potency and extended duration of action. It is the benchmark for efficacy.

For Research & Optimization: Quin-Pip (2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one HCl) is a valuable Lead Compound .

  • Pros: It validates the quinazolinone scaffold as a viable DPP-4 pharmacophore. It is cheap and easy to synthesize.

  • Strategy: Researchers should utilize Quin-Pip as a starting point for Structure-Activity Relationship (SAR) studies.

    • Modification 1: Introduce bulky hydrophobic groups at Position 3 to target the S2 pocket (mimicking Linagliptin's xanthine bulk).

    • Modification 2: Substitute the piperidine ring with a 3-aminopiperidine to enhance salt-bridge interactions with Glu205/206.

References

  • Thomas, L., et al. (2008). "(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Mittapelli, V., & Padala, S. R. (2014). "Synthesis and anti-diabetic activity of some 3-methylquinazolin-4(3H)-one derivatives."[7] International Journal of ChemTech Research.

  • Al-Ostoot, F. H., et al. (2021). "Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent."[3][8] Brieflands / J. Chem. Pharm. Res.

  • Deacon, C. F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism.[9]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.